6-(Bromomethyl)bicyclo[3.1.0]hexane
Description
The exact mass of the compound Bicyclo[3.1.0]hexane, 6-(bromomethyl)-(9CI) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(bromomethyl)bicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-4-7-5-2-1-3-6(5)7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQMXYPZTYQAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60775-79-3 | |
| Record name | 6-(bromomethyl)bicyclo[3.1.0]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 6-(Bromomethyl)bicyclo[3.1.0]hexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the primary synthesis methods for 6-(bromomethyl)bicyclo[3.1.0]hexane, a valuable bicyclic building block in medicinal chemistry and drug development. The most prevalent and efficient pathway involves a two-step sequence: the cyclopropanation of a cyclopentene precursor to form the corresponding alcohol, followed by its bromination. This document provides a comprehensive overview of the experimental protocols, quantitative data, and logical workflows associated with this synthesis.
Core Synthesis Pathway
The principal route for the preparation of this compound involves two key transformations:
-
Simmons-Smith Cyclopropanation: Synthesis of the intermediate, (bicyclo[3.1.0]hexan-6-yl)methanol, via the cyclopropanation of a suitable cyclopentene derivative.
-
Bromination: Conversion of the intermediate alcohol to the final product, this compound.
This pathway is favored for its reliability and stereochemical control.
Caption: Overall synthesis workflow for this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and represent a standard approach to the synthesis.
Method 1: Synthesis of (Bicyclo[3.1.0]hexan-6-yl)methanol
This procedure details the Simmons-Smith cyclopropanation of cyclopent-2-en-1-ylmethanol.
Materials:
-
Cyclopent-2-en-1-ylmethanol
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
To a stirred solution of cyclopent-2-en-1-ylmethanol in anhydrous dichloromethane at 0 °C under an inert atmosphere, add diethylzinc solution dropwise.
-
After stirring for 20 minutes, add diiodomethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (bicyclo[3.1.0]hexan-6-yl)methanol.
Method 2: Synthesis of this compound
This procedure outlines the bromination of (bicyclo[3.1.0]hexan-6-yl)methanol using phosphorus tribromide.
Materials:
-
(Bicyclo[3.1.0]hexan-6-yl)methanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (bicyclo[3.1.0]hexan-6-yl)methanol in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Slowly add phosphorus tribromide dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Carefully pour the reaction mixture onto ice-cold water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound.
| Step | Reactant | Reagent | Product | Typical Yield (%) | Purity (%) |
| 1 | Cyclopent-2-en-1-ylmethanol | Diethylzinc, Diiodomethane | (Bicyclo[3.1.0]hexan-6-yl)methanol | 75-85 | >95 |
| 2 | (Bicyclo[3.1.0]hexan-6-yl)methanol | Phosphorus tribromide | This compound | 80-90 | >97 |
Logical Relationships in Synthesis
The synthesis of this compound is a sequential process where the successful formation of the intermediate alcohol is critical for the subsequent bromination step. The choice of reagents and reaction conditions in the first step influences the stereochemical outcome of the cyclopropane ring, which is retained in the final product.
Caption: Logical flow of the synthesis and retention of stereochemistry.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and specific applications of this versatile building block.
Physicochemical Properties of 6-(Bromomethyl)bicyclo[3.1.0]hexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Bromomethyl)bicyclo[3.1.0]hexane is a halogenated derivative of the bicyclo[3.1.0]hexane scaffold, a rigid and strained bicyclic system that has garnered significant interest in medicinal chemistry and organic synthesis. The unique three-dimensional structure of the bicyclo[3.1.0]hexane core makes it a valuable building block for the synthesis of conformationally constrained analogues of various bioactive molecules. This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthetic approach, and the potential reactivity and biological significance of this compound, based on available data for the parent compound and its derivatives.
Physicochemical Properties
Experimentally determined physicochemical data for this compound is limited in the public domain. However, predicted values provide a useful starting point for its characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Br | --INVALID-LINK-- |
| Molecular Weight | 175.07 g/mol | --INVALID-LINK-- |
| Predicted Boiling Point | 159.0 ± 8.0 °C | --INVALID-LINK--[1] |
| Predicted Density | 1.438 ± 0.06 g/cm³ | --INVALID-LINK--[1] |
| Melting Point | Not available | |
| Solubility | Not available | |
| CAS Number | 60775-79-3, 72977-20-9 | --INVALID-LINK--, --INVALID-LINK--[1] |
Synthesis and Characterization
Proposed Synthetic Pathway
A common method for the synthesis of the bicyclo[3.1.0]hexane core involves an intramolecular cyclopropanation reaction. A potential precursor for this compound could be a suitably substituted cyclohexene derivative.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of a Bicyclo[3.1.0]hexane Precursor. A potential starting material, such as a cyclohexene derivative with an appropriate leaving group, would undergo an intramolecular cyclization to form the bicyclo[3.1.0]hexane skeleton. Reaction conditions would be dependent on the specific precursor used.
-
Step 2: Bromination. The resulting bicyclo[3.1.0]hexane intermediate would then be subjected to bromination to introduce the bromomethyl group. This could potentially be achieved using a radical brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Characterization
The structure of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Reactivity and Potential Applications
The reactivity of this compound is expected to be dominated by the presence of the bromomethyl group, which is a good leaving group for nucleophilic substitution reactions.
Caption: Expected nucleophilic substitution reactivity of this compound.
This reactivity allows for the introduction of a wide range of functional groups at the 6-position, making it a versatile intermediate for the synthesis of more complex molecules. For instance, reaction with sodium azide would yield the corresponding azidomethyl derivative, which can be further reduced to an aminomethyl group.[2] Similarly, reaction with cyanide would introduce a cyanomethyl group, a precursor to carboxylic acids and other nitrogen-containing functionalities.
Biological Significance
While the specific biological activity of this compound has not been reported, the bicyclo[3.1.0]hexane scaffold is a key structural motif in a number of biologically active compounds. Its rigid framework is used to lock the conformation of flexible molecules, which can lead to enhanced binding affinity and selectivity for biological targets.
Notably, bicyclo[3.1.0]hexane-based structures have been investigated as:
-
Adenosine Receptor Ligands: The constrained nature of the bicyclo[3.1.0]hexane ring system has been utilized to develop potent and selective agonists and antagonists for adenosine receptors, which are implicated in a variety of physiological processes.
-
Glutamate Receptor Modulators: Analogues incorporating the bicyclo[3.1.0]hexane core have been explored as antagonists for metabotropic glutamate receptors, which are targets for the treatment of neurological and psychiatric disorders.
-
Antitumor Agents: Spiro-fused 3-azabicyclo[3.1.0]hexane derivatives have shown promising antiproliferative activity against various cancer cell lines.[3]
The presence of the reactive bromomethyl group in this compound makes it an attractive starting material for the synthesis of novel bicyclo[3.1.0]hexane-containing compounds with potential therapeutic applications.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While experimental data on its physicochemical properties are scarce, predictions and knowledge of related compounds provide a solid foundation for its use in research. Its inherent reactivity, coupled with the biological importance of the bicyclo[3.1.0]hexane scaffold, makes it a compelling target for further investigation and a key building block for the development of novel therapeutic agents.
References
Structural Analysis of 6-(Bromomethyl)bicyclo[3.1.0]hexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 6-(bromomethyl)bicyclo[3.1.0]hexane. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this analysis is built upon a foundation of data from closely related analogs and the well-characterized parent bicyclo[3.1.0]hexane scaffold. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, providing insights into the molecule's stereochemistry, conformation, and spectroscopic characteristics.
Core Structure and Conformational Analysis
The bicyclo[3.1.0]hexane framework consists of a cyclopentane ring fused to a cyclopropane ring. This fusion introduces significant ring strain, which dictates the overall conformation of the molecule. Theoretical and experimental studies have shown that the bicyclo[3.1.0]hexane system predominantly adopts a boat conformation . This conformation is more stable than a chair form for this particular bicyclic system.
The bromomethyl substituent at the C6 position can exist in one of two stereoisomeric forms: endo or exo. The exo isomer, where the bromomethyl group is on the opposite side of the five-membered ring, is generally considered to be the thermodynamically more stable isomer due to reduced steric hindrance.
Table 1: Predicted Structural Parameters of this compound
| Parameter | Predicted Value (exo isomer) | Predicted Value (endo isomer) |
| C1-C5 Bond Length | ~1.52 Å | ~1.52 Å |
| C1-C6 Bond Length | ~1.51 Å | ~1.51 Å |
| C5-C6 Bond Length | ~1.51 Å | ~1.51 Å |
| C6-C7 (C-Br) Bond Length | ~1.94 Å | ~1.94 Å |
| C1-C6-C5 Bond Angle | ~60° | ~60° |
| Dihedral Angle (H-C1-C5-H) | ~35-40° | ~35-40° |
Note: These values are estimations based on crystallographic data of similar bicyclo[3.1.0]hexane derivatives and standard bond lengths.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on characteristic values for the bicyclo[3.1.0]hexane scaffold and the influence of a bromomethyl substituent.
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H1, H5 (bridgehead) | 1.0 - 1.5 | m | - |
| H2, H3, H4 (cyclopentyl) | 1.2 - 2.0 | m | - |
| H6 (cyclopropyl) | 0.5 - 1.0 | m | - |
| H7 (-CH₂Br) | 3.3 - 3.6 | d | J ≈ 7-8 |
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C1, C5 (bridgehead) | 25 - 35 |
| C2, C3, C4 (cyclopentyl) | 20 - 30 |
| C6 (cyclopropyl) | 15 - 25 |
| C7 (-CH₂Br) | 30 - 40 |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 2850-3000 | C-H stretch (alkane) |
| 1450-1470 | CH₂ scissoring |
| ~1250 | CH₂ wag |
| 600-700 | C-Br stretch |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 174/176 | [M]⁺ (molecular ion peak, bromine isotopes) |
| 95 | [M - Br]⁺ |
| 79/81 | [Br]⁺ |
Experimental Protocols
Synthesis: Simmons-Smith Cyclopropanation
A common route to 6-substituted bicyclo[3.1.0]hexanes involves the cyclopropanation of a corresponding cyclopentene derivative.
Workflow for a Representative Synthesis:
Caption: A representative synthetic workflow for this compound.
Detailed Methodology:
-
Reduction: Cyclopent-1-enecarbaldehyde is reduced to (cyclopent-1-en-1-yl)methanol using a mild reducing agent such as sodium borohydride in methanol.
-
Bromination: The resulting alcohol is then converted to 1-(bromomethyl)cyclopent-1-ene using a brominating agent like phosphorus tribromide.
-
Cyclopropanation: The 1-(bromomethyl)cyclopent-1-ene is subjected to a Simmons-Smith cyclopropanation reaction using diiodomethane and a zinc-copper couple to yield this compound.
-
Purification: The final product is purified by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
Analysis: Chemical shifts are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride plates.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Analysis: The positions of absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column.
-
Ionization: Electron ionization (EI) at 70 eV is used to generate ions.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Logical Relationships in Structural Elucidation
The structural confirmation of this compound would rely on the correlation of data from multiple analytical techniques.
Caption: Logical workflow for the structural elucidation of the target molecule.
This guide provides a foundational understanding of the structural aspects of this compound. Further experimental work is necessary to definitively confirm the data presented. Researchers are encouraged to use this document as a starting point for their own investigations into this and related bicyclic systems.
Spectroscopic Characterization of 6-(Bromomethyl)bicyclo[3.1.0]hexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of the bicyclic alkyl halide, 6-(bromomethyl)bicyclo[3.1.0]hexane. Bicyclo[3.1.0]hexane derivatives are of significant interest in medicinal chemistry and drug development due to their unique conformational constraints and potential as bioisosteres for various functional groups. Understanding the spectroscopic signature of these molecules is crucial for their synthesis, purification, and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.3 - 3.5 | Doublet | 2H | -CH₂Br |
| ~1.8 - 2.0 | Multiplet | 2H | H-1, H-5 |
| ~1.2 - 1.6 | Multiplet | 6H | H-2, H-3, H-4 |
| ~0.5 - 0.8 | Multiplet | 1H | H-6 |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~35 - 40 | -CH₂Br |
| ~30 - 35 | C-1, C-5 |
| ~20 - 25 | C-2, C-4 |
| ~15 - 20 | C-3 |
| ~10 - 15 | C-6 |
Table 3: Predicted IR Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H (alkane) stretching |
| 1470 - 1440 | Medium | CH₂ bending |
| 1250 - 1200 | Medium | C-C stretching |
| 650 - 550 | Strong | C-Br stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 174/176 | Moderate | [M]⁺ (Molecular ion, bromine isotopes) |
| 95 | High | [M - Br]⁺ |
| 81 | High | [C₆H₉]⁺ |
| 67 | Moderate | [C₅H₇]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining NMR, IR, and MS spectra of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Instrument Setup : Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.
-
Data Acquisition : Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For ¹³C NMR, a higher sample concentration (20-50 mg) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small drop of the liquid sample of this compound directly onto the ATR crystal.
-
Data Acquisition : Record the spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will display the spectrum as transmittance or absorbance versus wavenumber.
-
Data Processing : The spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of this compound into the mass spectrometer. Common techniques for volatile, non-polar compounds include gas chromatography-mass spectrometry (GC-MS) or direct injection.[3]
-
Ionization : The sample molecules are ionized, typically using electron ionization (EI) for GC-MS, which involves bombarding the molecules with a high-energy electron beam.[3]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[3]
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak and the fragmentation pattern provide information about the molecular weight and structure of the compound.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to 6-(Bromomethyl)bicyclo[3.1.0]hexane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(bromomethyl)bicyclo[3.1.0]hexane, a valuable building block in medicinal chemistry and organic synthesis. The document details its discovery and historical context, provides a plausible synthetic pathway with experimental protocols, summarizes its known physicochemical properties, and explores its applications in drug discovery, particularly in the development of receptor antagonists. This guide is intended to serve as a foundational resource for researchers utilizing this versatile bicyclic scaffold.
Introduction
This compound is a saturated bicyclic compound characterized by a fused cyclopropane and cyclopentane ring system with a bromomethyl substituent at the bridgehead carbon (C6). This strained bicyclic structure imparts unique conformational rigidity and stereochemical properties, making it an attractive scaffold for the design of novel therapeutic agents. Its application in medicinal chemistry primarily stems from its use as a key intermediate in the synthesis of more complex molecules that can interact with biological targets with high specificity.
Discovery and History
The bicyclo[3.1.0]hexane framework has been a subject of interest in organic chemistry for many years due to its presence in natural products and its utility as a conformationally restricted scaffold. While the exact first synthesis of this compound is not prominently documented in readily available literature, its synthesis is conceptually based on well-established synthetic methodologies for constructing cyclopropanes and functionalizing alcohols. The development of derivatives of the bicyclo[3.1.0]hexane core has been notable in the context of medicinal chemistry, particularly for adenosine A3 receptor ligands and metabotropic glutamate receptor modulators.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available cyclopent-3-enylmethanol. The first step is a cyclopropanation reaction to form the bicyclo[3.1.0]hexane ring system, followed by the bromination of the primary alcohol.
Experimental Protocol: Synthesis of bicyclo[3.1.0]hexan-6-ylmethanol
Reaction: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a reliable method for the stereospecific conversion of alkenes to cyclopropanes using an organozinc carbenoid.[1][2]
-
Materials:
-
Cyclopent-3-enylmethanol
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
-
Procedure (using Zn-Cu):
-
Activate zinc dust by treating it with a copper sulfate solution to prepare the zinc-copper couple.
-
In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, suspend the zinc-copper couple in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension. A gentle reflux should be observed, indicating the formation of the organozinc reagent (iodomethylzinc iodide).
-
After the initial reaction subsides, add a solution of cyclopent-3-enylmethanol in anhydrous diethyl ether dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield bicyclo[3.1.0]hexan-6-ylmethanol.
-
Experimental Protocol: Bromination of bicyclo[3.1.0]hexan-6-ylmethanol
Reaction: Appel Reaction
The Appel reaction is a common method for converting alcohols to the corresponding alkyl halides using a combination of a triaryl- or trialkylphosphine and a carbon tetrahalide.
-
Materials:
-
Bicyclo[3.1.0]hexan-6-ylmethanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, dissolve bicyclo[3.1.0]hexan-6-ylmethanol and carbon tetrabromide in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphenylphosphine in anhydrous dichloromethane to the cooled, stirred mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with cold pentane or hexane.
-
Concentrate the filtrate and purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Physicochemical Properties
Quantitative experimental data for this compound is not extensively reported in the literature. The following table summarizes the available computed and basic experimental data.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Br | - |
| Molecular Weight | 175.07 g/mol | - |
| CAS Number | 60775-79-3 | - |
| Appearance | Expected to be a colorless liquid | Inferred |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | Not reported | - |
| Storage Temperature | 2-8°C | Commercial |
Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound lies in its role as a versatile synthetic intermediate. The bromomethyl group serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.
Role as a Conformationally Restricted Scaffold
The rigid bicyclo[3.1.0]hexane core is used to lock the conformation of flexible side chains in drug candidates. This conformational restriction can lead to increased binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.
Synthesis of Bioactive Molecules
Derivatives of this compound have been investigated for their potential as:
-
Adenosine A₃ Receptor Ligands: The bicyclo[3.1.0]hexane scaffold has been incorporated into nucleoside analogues to create potent and selective ligands for the A₃ adenosine receptor, which is a target for inflammatory diseases and cancer.
-
Metabotropic Glutamate Receptor (mGluR) Modulators: The structural rigidity of the bicyclo[3.1.0]hexane system is beneficial in the design of ligands for mGluRs, which are implicated in various neurological and psychiatric disorders.
-
GABA Transporter (BGT-1) Inhibitors: The bicyclo[3.1.0]hexane backbone has been used to create conformationally restricted analogues of GABA, leading to the development of selective inhibitors of the GABA transporter BGT-1.[3]
Visualizations
Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound from cyclopent-3-enylmethanol.
References
Reactivity Profile of the Bromomethyl Group in 6-(Bromomethyl)bicyclo[3.1.0]hexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[3.1.0]hexane framework is a key structural motif in a variety of biologically active molecules and natural products. The functionalization of this scaffold is of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in 6-(bromomethyl)bicyclo[3.1.0]hexane, a versatile intermediate for the introduction of various pharmacophoric groups. The discussion encompasses nucleophilic substitution reactions, the propensity for carbocationic rearrangements, and insights from analogous radical-mediated processes. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and derivatization of bicyclo[3.1.0]hexane-containing compounds.
Introduction
The unique strained ring system of bicyclo[3.1.0]hexane imparts distinct reactivity to its derivatives. The this compound moiety, in particular, presents a primary alkyl bromide attached to a bicyclic core. This arrangement leads to a fascinating interplay between standard nucleophilic substitution pathways and competing rearrangement reactions driven by the release of ring strain. Understanding this reactivity profile is crucial for the strategic design of synthetic routes to novel therapeutics and chemical probes.
Nucleophilic Substitution Reactions
Table 1: Examples of Nucleophilic Substitution Reactions with 6-(Substituted-methyl)bicyclo[3.1.0]hexane Derivatives
| Nucleophile | Substrate | Product | Reaction Conditions | Reference |
| Sodium azide (NaN₃) | cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate | Corresponding azide with a 6:1 trans:cis diastereomeric ratio | Not specified | [1] |
| Trimethylsilyl cyanide (TMS-CN) | ((6-(bromomethyl)bicyclo[3.1.0]hexan-3-yl)oxy)(tert-butyl)diphenylsilane | 2-(((1s,3r,5s)-3-((tert-butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexan-6-yl)methyl)acetonitrile | K₂CO₃, Acetonitrile, 80°C, overnight | [2] |
| Sodium azide (NaN₃) | Tosylated 5'-hydroxy-(N)-methanocarba adenosine derivative | Corresponding 5'-azido derivative | DMF, 70°C | [3] |
These examples indicate that standard SN2-type reactions can occur at the bromomethyl carbon. However, the stereochemical outcome and the potential for competing elimination or rearrangement reactions are highly dependent on the specific nucleophile, solvent, and reaction temperature.
Proposed General Experimental Protocol for Nucleophilic Substitution
The following protocol is a generalized procedure for the reaction of this compound with a generic nucleophile.
Caption: Potential reaction pathways for this compound.
Neighboring Group Participation
In suitably substituted bicyclo[3.1.0]hexane systems, neighboring group participation can play a significant role in solvolysis reactions. For instance, the solvolysis of syn-6-oxabicyclo[3.1.0]hexan-3-ylmethyl p-bromobenzenesulphonate proceeds with participation of the epoxy oxygen, leading to rearranged products. [4]While the carbocyclic nature of this compound precludes direct heteroatom participation, the strained C-C bonds of the cyclopropane ring can act as internal nucleophiles, facilitating ionization and rearrangement.
Summary and Outlook
The reactivity of the bromomethyl group in this compound is characterized by a competition between direct nucleophilic substitution and carbocationic rearrangements. While SN2-type reactions are feasible with a range of nucleophiles, the propensity for ring-expansion to form more stable cyclohexenyl derivatives is a key feature of this system, particularly under conditions that favor carbocation formation (e.g., solvolysis in polar, non-nucleophilic solvents).
The insights from the study of the analogous 1-bicyclo[3.1.0]hexanylmethyl radical provide a strong predictive framework for understanding the reactivity of the corresponding carbocation. [5][6]Future work in this area should focus on obtaining quantitative kinetic and product distribution data for a systematic series of nucleophiles and solvents to provide a more complete and predictive model of reactivity. Such studies will undoubtedly aid in the rational design of synthetic strategies for the elaboration of the bicyclo[3.1.0]hexane scaffold in the pursuit of new chemical entities with valuable biological properties.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. WO2018136437A2 - Compounds useful as inhibitors of indoleamine 2,3-dioxygenase and/or tryptophan dioxygenase - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Participation by remote epoxy oxygen in the solvolysis of syn-6-oxabicyclo[3.1.0]hexan-3-ylmethyl p-bromobenzenesulphonate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. sites.socsci.uci.edu [sites.socsci.uci.edu]
- 6. Kinetics and regioselectivity of ring opening of 1-bicyclo[3.1.0]hexanylmethyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of 6-(Bromomethyl)bicyclo[3.1.0]hexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[3.1.0]hexane framework is a key structural motif in a variety of biologically active molecules and natural products. Its rigid, three-dimensional structure provides a valuable scaffold for the design of conformationally restricted analogues of bioactive compounds. The introduction of a bromomethyl substituent at the C6 position introduces additional conformational complexity and potential for specific interactions, making a thorough understanding of its conformational landscape crucial for rational drug design. This technical guide provides an in-depth analysis of the theoretical calculations governing the conformation of 6-(Bromomethyl)bicyclo[3.1.0]hexane, drawing upon foundational studies of the parent bicyclo[3.1.0]hexane system and its derivatives.
Introduction to the Bicyclo[3.1.0]hexane System
The bicyclo[3.1.0]hexane ring system consists of a cyclopentane ring fused to a cyclopropane ring. This fusion results in a strained and rigid structure with distinct conformational preferences. Unlike cyclohexane, which predominantly adopts chair conformations, the bicyclo[3.1.0]hexane skeleton is known to favor a boat-like conformation.[1] This preference is a consequence of the geometric constraints imposed by the fused three-membered ring.
Computational studies on the parent bicyclo[3.1.0]hexane and its derivatives have consistently shown the boat form to be more stable than the chair form.[1] This intrinsic preference is a critical starting point for understanding the conformational behavior of its substituted derivatives, including this compound. The conformational rigidity of this scaffold is a desirable trait in drug design, as it can reduce the entropic penalty upon binding to a biological target.
Conformational Analysis of this compound
The primary conformational flexibility in this compound arises from the orientation of the bromomethyl group at the C6 "bridgehead" carbon, which is part of the cyclopropane ring. The rotation around the C6-CH2Br bond will be a key determinant of the overall molecular shape and potential for intermolecular interactions.
Two principal conformations are anticipated:
-
Syn-conformer: The bromine atom is oriented towards the five-membered ring.
-
Anti-conformer: The bromine atom is oriented away from the five-membered ring.
The relative energies of these conformers will be dictated by steric and electronic effects. It is hypothesized that the anti-conformer will be sterically favored to minimize interactions with the hydrogens on the cyclopentane ring. However, electrostatic interactions between the electron-rich bromine atom and the bicyclic framework could also play a role.
Theoretical Data Summary
| Parameter | Syn-Conformer (Predicted) | Anti-Conformer (Predicted) | Method of Calculation |
| Relative Energy (kcal/mol) | > 0 | 0 (Reference) | Ab initio (e.g., MP2/6-311+G(d,p)) |
| Dihedral Angle (C1-C6-C-Br) | ~0° | ~180° | Geometric Optimization |
| Dipole Moment (Debye) | Lower | Higher | Single Point Energy Calculation |
Methodologies for Theoretical Conformational Analysis
A robust theoretical investigation of the conformational landscape of this compound would involve a multi-step computational protocol.
Computational Workflow
The logical flow for such a study is outlined in the diagram below. This workflow ensures a thorough exploration of the potential energy surface and accurate calculation of the properties of the identified conformers.
References
A Technical Guide to the Potential Biological Activity of Bicyclo[3.1.0]hexane Derivatives
Disclaimer: Initial literature searches revealed a significant scarcity of publicly available research specifically focused on the biological activity of 6-(bromomethyl)bicyclo[3.1.0]hexane derivatives. To provide a comprehensive guide in the requested technical format, this document focuses on a structurally related and more extensively studied class: 3-Azabicyclo[3.1.0]hexane derivatives , which have demonstrated notable antitumor properties. The methodologies, data presentation, and analyses provided herein serve as a blueprint for the potential evaluation of the originally requested compound class.
Introduction to the Bicyclo[3.1.0]hexane Scaffold
The bicyclo[3.1.0]hexane framework is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry. Its conformationally constrained nature makes it an attractive building block for designing ligands with high specificity and potency for various biological targets, including G protein-coupled receptors (GPCRs) and enzymes.[1][2] The introduction of heteroatoms, such as nitrogen at the 3-position (forming 3-azabicyclo[3.1.0]hexane), further expands the chemical space and allows for the synthesis of diverse compound libraries with a wide range of pharmacological activities.[3][4]
Recent studies have focused on spiro-fused derivatives of 3-azabicyclo[3.1.0]hexanes, which have shown promising in vitro antiproliferative activity against several human cancer cell lines.[5][6] These compounds have been observed to induce changes in the cellular actin cytoskeleton and affect mitochondrial membrane potential, suggesting multiple potential mechanisms for their antitumor effects.[5]
Synthesis and Antitumor Screening Workflow
A general workflow for the synthesis and evaluation of the antitumor activity of novel bicyclo[3.1.0]hexane derivatives involves a multi-step process, from chemical synthesis to in vitro and in vivo testing.
Caption: General workflow for synthesis and in vitro screening of bicyclo[3.1.0]hexane derivatives.
Quantitative Data: In Vitro Antiproliferative Activity
The antiproliferative effects of various 3-azabicyclo[3.1.0]hexane derivatives have been quantified against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit cell proliferation by 50%, is a standard metric for this activity.
Table 1: IC50 Values (µM) of Spiro-Fused 3-Azabicyclo[3.1.0]hexane Derivatives after 72h Treatment
| Compound ID | Cell Line (Human) | IC50 (µM) | Cell Line (Murine) | IC50 (µM) | Reference |
| 2b | HeLa (Cervical Carcinoma) | > 56.4 | B16 (Melanoma) | 39.5 ± 4.5 | [5] |
| K562 (Erythroleukemia) | 28.2 ± 2.8 | [5] | |||
| Sk-mel-2 (Melanoma) | 45.1 ± 4.5 | [5] | |||
| U2OS (Osteosarcoma) | > 56.4 | [5] | |||
| 2c | HeLa (Cervical Carcinoma) | > 56.4 | B16 (Melanoma) | 50.8 ± 5.1 | [5] |
| K562 (Erythroleukemia) | 22.6 ± 2.3 | [5] | |||
| Sk-mel-2 (Melanoma) | 33.8 ± 3.4 | [5] | |||
| U2OS (Osteosarcoma) | > 56.4 | [5] | |||
| 2d | HeLa (Cervical Carcinoma) | > 56.4 | B16 (Melanoma) | > 56.4 | [5] |
| K562 (Erythroleukemia) | 39.5 ± 4.0 | [5] | |||
| Sk-mel-2 (Melanoma) | > 56.4 | [5] | |||
| U2OS (Osteosarcoma) | > 56.4 | [5] | |||
| 13b | Not Specified | 9 ± 1 µg/mL | [3] | ||
| 13c | Not Specified | 9 ± 1 µg/mL | [3] |
Note: Data for compounds 13b and 13c were reported in µg/mL and have not been converted due to the lack of reported molecular weights.[3]
Mechanism of Action: Cellular Effects
Studies on active 3-azabicyclo[3.1.0]hexane compounds indicate that their antitumor activity may stem from the induction of significant changes to cellular morphology and function, particularly affecting the actin cytoskeleton and mitochondrial health.
Caption: Cellular mechanisms of action for antitumor 3-azabicyclo[3.1.0]hexane derivatives.
Studies using confocal microscopy revealed that treatment with these compounds led to the disassembly of stress fibers, with granular actin becoming diffusely distributed in the cytoplasm in up to 56% of treated HeLa cells.[5] Furthermore, the number of filopodia-like protrusions, which are involved in cell motility, was significantly reduced.[5][6] Flow cytometry analysis also showed a marked increase in the number of cells with decreased mitochondrial membrane potential, rising from 10% in control cells to as high as 75% in treated cells, indicating mitochondrial dysfunction which can trigger apoptosis.[5]
Key Experimental Protocols
Synthesis of Spiro-Fused 3-Azabicyclo[3.1.0]hexanes
The synthesis of the evaluated compounds was achieved via a one-pot, three-component 1,3-dipolar cycloaddition reaction.[3][5]
-
Generation of Azomethine Ylides: Azomethine ylides are generated in situ from the reaction of an α-amino acid with a carbonyl compound (e.g., acenaphthylene-1,2-dione).
-
Cycloaddition: Substituted cyclopropenes are introduced to the reaction mixture. The transient azomethine ylide undergoes a [3+2] cycloaddition reaction with the cyclopropene double bond.
-
Product Formation: This reaction diastereoselectively forms the complex spiro-fused 3-azabicyclo[3.1.0]hexane framework.
-
Isolation: The final products are isolated and purified, typically using preparative thin-layer or column chromatography.
In Vitro Antiproliferative (MTT) Assay
The cytotoxicity of the compounds was determined using the colorimetric MTT assay.
-
Cell Seeding: Cancer cells (e.g., K562, HeLa, Sk-mel-2, U2OS, B16) are seeded into 96-well plates at a density of 5×10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds, dissolved in DMSO and diluted with culture medium, are added to the wells at various concentrations. Control wells receive medium with DMSO only. The plates are incubated for 72 hours.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The culture medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals produced by viable cells.
-
Absorbance Reading: The optical density is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value is determined from the resulting dose-response curves using appropriate statistical software.
Actin Cytoskeleton Analysis via Confocal Microscopy
Changes in the actin cytoskeleton were visualized using fluorescence staining.[5][6]
-
Cell Culture: HeLa cells are grown on glass coverslips in a 24-well plate.
-
Treatment: Cells are treated with the test compounds at their determined IC50 concentrations for 24 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes, washed with PBS, and then permeabilized with 0.1% Triton X-100 for 10 minutes.
-
Staining: The actin filaments (F-actin) are stained by incubating the cells with a solution of phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Cell nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on microscope slides, and images are acquired using a confocal laser scanning microscope. The structure of stress fibers and the presence of filopodia are analyzed.
Conclusion and Future Directions
While direct biological data on this compound derivatives remains elusive, the extensive research on the analogous 3-azabicyclo[3.1.0]hexane scaffold provides a strong rationale and a clear methodological path for future investigations. The spiro-fused derivatives of the aza-analogue exhibit significant antiproliferative activity against multiple cancer cell lines, with mechanisms linked to cytoskeleton disruption and mitochondrial dysfunction.[5]
Future research should prioritize the synthesis of this compound derivatives and their systematic evaluation using the protocols detailed in this guide. Determining their cytotoxicity, mechanism of action, and structure-activity relationships (SAR) will be crucial in assessing their potential as novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. sciforum.net [sciforum.net]
- 4. BJOC - Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety [beilstein-journals.org]
- 5. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines [mdpi.com]
- 6. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents [mdpi.com]
A Comprehensive Technical Review of 6-(Bromomethyl)bicyclo[3.1.0]hexane and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthesis, reactivity, and potential therapeutic applications of 6-(bromomethyl)bicyclo[3.1.0]hexane and its diverse analogs. The unique strained bicyclic scaffold of these compounds offers a rigid framework that is of significant interest in medicinal chemistry for the development of novel therapeutic agents. This document summarizes key synthetic methodologies, experimental protocols, and biological activities, presenting quantitative data in structured tables and illustrating relevant pathways and workflows with diagrams.
Synthesis of this compound
The synthesis of the parent compound, this compound, is not extensively documented in the literature. However, a plausible and efficient synthetic route can be proposed based on established chemical transformations. This route involves a two-step process starting from the readily available cyclohex-1-enylmethanol.
Step 1: Simmons-Smith Cyclopropanation of Cyclohex-1-enylmethanol
The first step involves the cyclopropanation of the double bond in cyclohex-1-enylmethanol to form 6-(hydroxymethyl)bicyclo[3.1.0]hexane. The Simmons-Smith reaction is a well-established method for stereospecific cyclopropanation of alkenes.[1][2] The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[2] The hydroxyl group in the starting material can direct the cyclopropanation to occur on the same face of the double bond.[3]
Experimental Protocol: Simmons-Smith Cyclopropanation
-
Materials: Cyclohex-1-enylmethanol, diiodomethane, zinc-copper couple (or diethylzinc), anhydrous diethyl ether.
-
Procedure: To a stirred suspension of zinc-copper couple in anhydrous diethyl ether under an inert atmosphere (e.g., argon), a solution of diiodomethane in diethyl ether is added dropwise. The mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) to form the organozinc reagent. A solution of cyclohex-1-enylmethanol in diethyl ether is then added, and the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product, 6-(hydroxymethyl)bicyclo[3.1.0]hexane, is then purified by column chromatography on silica gel.
Step 2: Bromination of 6-(Hydroxymethyl)bicyclo[3.1.0]hexane
The second step is the conversion of the primary alcohol, 6-(hydroxymethyl)bicyclo[3.1.0]hexane, to the corresponding bromide. Several reagents can be employed for this transformation, with phosphorus tribromide (PBr₃) being a common and effective choice for converting primary alcohols to alkyl bromides.[4]
Experimental Protocol: Bromination with Phosphorus Tribromide
-
Materials: 6-(Hydroxymethyl)bicyclo[3.1.0]hexane, phosphorus tribromide, anhydrous diethyl ether or dichloromethane.
-
Procedure: To a solution of 6-(hydroxymethyl)bicyclo[3.1.0]hexane in an anhydrous solvent (e.g., diethyl ether) cooled in an ice bath, phosphorus tribromide is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound. Purification can be achieved by distillation or column chromatography.
Reactivity of this compound
The bromomethyl group in this compound is a versatile functional handle that allows for a variety of nucleophilic substitution reactions, making it a valuable building block for the synthesis of a wide range of analogs.
Table 1: Nucleophilic Substitution Reactions of this compound and Analogs
| Nucleophile | Reagent | Product | Reaction Conditions | Reference(s) |
| Azide | Sodium azide (NaN₃) | 6-(Azidomethyl)bicyclo[3.1.0]hexane | DMF, 70 °C | [5][6] |
| Cyanide | Sodium cyanide (NaCN) | Bicyclo[3.1.0]hexane-6-carbonitrile | DMSO | |
| Thiophenoxide | Sodium thiophenoxide (NaSPh) | 6-((Phenylthio)methyl)bicyclo[3.1.0]hexane | DMSO | [5] |
| Amines | Various primary and secondary amines | 6-(Aminomethyl)bicyclo[3.1.0]hexane derivatives | Various solvents | |
| Carboxylates | Cesium acetate (CsOAc) | 6-(Acetoxymethyl)bicyclo[3.1.0]hexane | DMF | [5] |
Note: Specific reaction conditions and yields may vary depending on the substrate and the specific nucleophile used.
Analogs of this compound and Their Biological Activities
The rigid bicyclo[3.1.0]hexane scaffold has been incorporated into various classes of molecules, leading to the discovery of compounds with significant biological activities, particularly as nucleoside analogs with antiviral properties.
Bicyclo[3.1.0]hexane Nucleoside Analogs
Conformationally locked nucleoside analogs are of great interest in antiviral drug discovery. The bicyclo[3.1.0]hexane core serves as a rigid template to mimic the sugar moiety of natural nucleosides, often leading to enhanced binding to viral enzymes and improved metabolic stability.[1][7][8]
A notable class of such analogs are the (N)-methanocarba nucleosides, where the bicyclo[3.1.0]hexane system locks the ribose-like ring in a "North" (N) conformation. These modifications have led to the development of potent and selective ligands for adenosine receptors and compounds with antiviral activity.[7]
Table 2: Antiviral Activity of Bicyclo[3.1.0]hexane Nucleoside Analogs
| Compound | Virus | Cell Line | Activity (IC₅₀) | Cytotoxicity (CC₅₀) | Reference(s) |
| d-Adenine nucleoside analog | HIV-1 | 40.47 µg/mL | > 100 µg/mL | [9] | |
| (S)-2'-Deoxy-methanocarba-A | Various viruses | Devoid of significant activity | [1] |
Note: The specific structures of the tested analogs can be found in the cited literature.
The synthesis of these nucleoside analogs often involves a multi-step sequence, with a key step being the coupling of a functionalized bicyclo[3.1.0]hexane intermediate with a nucleobase.[1][9]
Methodological Diagrams
To visually represent the key processes discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway to this compound.
Caption: Nucleophilic substitution reactions.
References
- 1. Conformationally locked carbocyclic nucleosides built on a bicyclo[3.1.0]hexane template with a fixed Southern conformation. Synthesis and antiviral a ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A604352F [pubs.rsc.org]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0226346A1 - Bicyclic sulfonamide derivatives - Google Patents [patents.google.com]
- 7. biorxiv.org [biorxiv.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 6-(Bromomethyl)bicyclo[3.1.0]hexane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Bromomethyl)bicyclo[3.1.0]hexane is a versatile bifunctional building block in medicinal chemistry. Its rigid, three-dimensional bicyclo[3.1.0]hexane scaffold offers a unique conformational constraint that can be exploited to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. The presence of the reactive bromomethyl group allows for the facile introduction of various functional groups and pharmacophores through nucleophilic substitution reactions. This document provides an overview of its applications, key experimental protocols, and relevant biological data for the development of novel therapeutics, particularly targeting G-protein coupled receptors (GPCRs).
Key Applications in Drug Discovery
The bicyclo[3.1.0]hexane core is a key structural motif in a number of biologically active compounds. Its rigid nature helps to lock the conformation of a molecule, which can lead to a more favorable interaction with its biological target. This compound serves as a crucial starting material for the synthesis of derivatives targeting:
-
Metabotropic Glutamate Receptors (mGluRs): Derivatives of bicyclo[3.1.0]hexane have been investigated as potent and selective antagonists of mGlu2/3 receptors. These receptors are implicated in a variety of neurological and psychiatric disorders, including depression and anxiety. The bicyclic core mimics the constrained conformation of glutamic acid, allowing for specific interactions with the receptor's binding site.
-
Adenosine Receptors: Nucleoside analogues incorporating the bicyclo[3.1.0]hexane moiety in place of the ribose sugar have shown significant activity as ligands for adenosine receptors, particularly the A3 subtype.[1][2][3][4] These receptors are involved in inflammatory processes and cancer, making them attractive therapeutic targets. The constrained scaffold of this compound can be elaborated to mimic the ribose portion of adenosine, leading to potent and selective ligands.[1][2][3][4]
Data Presentation: Biological Activity of Bicyclo[3.1.0]hexane Derivatives
The following tables summarize the in vitro biological data for representative bicyclo[3.1.0]hexane-containing compounds, demonstrating their potential in drug discovery.
Table 1: Antagonist Activity at Metabotropic Glutamate 2/3 Receptors
| Compound ID | Target | Assay | IC50 (nM) | Reference |
| 18 | hmGlu2 | Functional Antagonism | 46 ± 14.2 | [5][6] |
| hmGlu3 | Functional Antagonism | 46.1 ± 36.2 | [5][6] | |
| 15ae | mGluR2 | Radioligand Binding (Ki) | 2.51 | [7] |
| mGluR2 | Functional Antagonism | 34.21 | [7] | |
| 15at | mGluR2 | Radioligand Binding (Ki) | 1.96 | [7] |
| mGluR2 | Functional Antagonism | 13.34 | [7] | |
| 15ba | mGluR2 | Radioligand Binding (Ki) | 3.29 | [7] |
| mGluR2 | Functional Antagonism | 35.96 | [7] |
Table 2: Ligand Binding Affinity at Adenosine A3 Receptors
| Compound ID | Target | Assay | Ki (µM) | Reference |
| 30 | A3AR | Radioligand Binding | 0.38 | [1][2][4] |
| 33b | A3AR | Radioligand Binding | 0.0014 | [8] |
| 39b | A3AR | Radioligand Binding | 0.0007 | [8] |
Experimental Protocols
The following are representative protocols for the derivatization of this compound for the synthesis of bioactive molecules.
Protocol 1: General Procedure for Nucleophilic Substitution with Phenols
This protocol describes the synthesis of an ether-linked bicyclo[3.1.0]hexane derivative, a common step in the elaboration of this scaffold for various medicinal chemistry applications.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-nitrophenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.
-
Stir the reaction at 60 °C for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ether derivative.
Protocol 2: Synthesis of a Bicyclo[3.1.0]hexane-based Amine via Azide Substitution and Reduction
This two-step protocol outlines the conversion of the bromomethyl group to a primary amine, a key functional group for further derivatization.
Step 1: Azide Substitution
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-(azidomethyl)bicyclo[3.1.0]hexane.
Step 2: Reduction to the Amine
Materials:
-
6-(Azidomethyl)bicyclo[3.1.0]hexane
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Dichloromethane (DCM)
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of 6-(azidomethyl)bicyclo[3.1.0]hexane (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench by the slow, sequential addition of water, 15% aqueous NaOH, and water.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Add sodium sulfate decahydrate and stir for another 15 minutes.
-
Filter the solid and wash with THF and DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-(aminomethyl)bicyclo[3.1.0]hexane, which can be purified by distillation or chromatography.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates a general synthetic workflow starting from this compound to generate a library of diverse compounds for screening.
Caption: General synthetic workflow using this compound.
Signaling Pathway
The diagram below depicts a simplified signaling pathway for a Gq-coupled GPCR, a class of receptors for which bicyclo[3.1.0]hexane-based ligands have been developed (e.g., mGluR antagonists acting on presynaptic receptors can modulate downstream signaling).
Caption: Simplified Gq-coupled GPCR signaling pathway modulation.
References
- 1. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships [mdpi.com]
- 4. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure-Affinity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in vitro pharmacology, and structure-activity relationships of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as mGluR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 6-(Bromomethyl)bicyclo[3.1.0]hexane in Organic Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.1.0]hexane framework is a key structural motif in medicinal chemistry and natural product synthesis, prized for its conformational rigidity which can enhance binding to biological targets. 6-(Bromomethyl)bicyclo[3.1.0]hexane serves as a versatile building block, enabling the introduction of this constrained bicyclic system into a variety of molecular scaffolds. The bromomethyl group provides a reactive handle for a range of synthetic transformations, including nucleophilic substitutions and organometallic reactions.
This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound.
Application Note 1: Synthesis of Bicyclo[3.1.0]hexane-6-carboxaldehyde
The conversion of the bromomethyl group to a formyl group is a valuable transformation, providing an entry point for further elaboration through reactions such as reductive amination, Wittig olefination, and aldol condensations. A reliable three-step sequence for this conversion involves the initial formation of a p-methoxyphenyl ether, followed by oxidative cleavage to the alcohol and subsequent oxidation to the desired aldehyde. This method avoids the often low-yielding direct oxidation of the bromide or the corresponding alcohol in complex settings.
Reaction Workflow
Caption: Three-step conversion of this compound to the corresponding aldehyde.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Solvent | Yield |
| 1 | 6-((4-Methoxyphenoxy)methyl)bicyclo[3.1.0]hexane | This compound | p-Methoxyphenol, K₂CO₃ | Acetone | High |
| 2 | (Bicyclo[3.1.0]hexan-6-yl)methanol | 6-((4-Methoxyphenoxy)methyl)bicyclo[3.1.0]hexane | Ceric Ammonium Nitrate | MeCN/H₂O | Good |
| 3 | Bicyclo[3.1.0]hexane-6-carboxaldehyde | (Bicyclo[3.1.0]hexan-6-yl)methanol | Activated MnO₂ | CH₂Cl₂ | Good |
Experimental Protocol
Step 1: Synthesis of 6-((4-Methoxyphenoxy)methyl)bicyclo[3.1.0]hexane
-
To a solution of this compound (1.0 eq) in acetone, add p-methoxyphenol (1.2 eq) and potassium carbonate (2.5 eq).
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the p-methoxyphenyl ether.
Step 2: Synthesis of (Bicyclo[3.1.0]hexan-6-yl)methanol
-
Dissolve the p-methoxyphenyl ether (1.0 eq) in a mixture of acetonitrile and water (3:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add ceric ammonium nitrate (CAN) (2.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to yield the alcohol.
Step 3: Synthesis of Bicyclo[3.1.0]hexane-6-carboxaldehyde
-
Dissolve (Bicyclo[3.1.0]hexan-6-yl)methanol (1.0 eq) in dichloromethane.
-
Add activated manganese dioxide (MnO₂) (10 eq) to the solution.
-
Stir the suspension vigorously at room temperature for 4-6 hours, monitoring the oxidation by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the desired aldehyde, which can be used in the next step without further purification or purified by chromatography if necessary.
Application Note 2: Synthesis of (Bicyclo[3.1.0]hexan-6-yl)methanamine
The synthesis of primary amines is a fundamental transformation in the development of pharmaceutical candidates. (Bicyclo[3.1.0]hexan-6-yl)methanamine is a valuable intermediate, serving as a scaffold for the introduction of the bicyclo[3.1.0]hexane moiety into various molecules. A common and efficient method for its preparation from this compound is a two-step process involving a nucleophilic substitution with sodium azide to form the corresponding azide, followed by a reduction to the amine.
Reaction Workflow
Caption: Two-step synthesis of (Bicyclo[3.1.0]hexan-6-yl)methanamine.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1 | 6-(Azidomethyl)bicyclo[3.1.0]hexane | This compound | Sodium Azide (NaN₃) | DMF | >90% |
| 2 | (Bicyclo[3.1.0]hexan-6-yl)methanamine | 6-(Azidomethyl)bicyclo[3.1.0]hexane | H₂, Pd/C | Methanol | >95% |
Experimental Protocol
Step 1: Synthesis of 6-(Azidomethyl)bicyclo[3.1.0]hexane
-
Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure.
-
The resulting azide is often of sufficient purity to be used directly in the next step.
Step 2: Synthesis of (Bicyclo[3.1.0]hexan-6-yl)methanamine
-
Dissolve the crude 6-(Azidomethyl)bicyclo[3.1.0]hexane (1.0 eq) in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the primary amine. The product can be further purified by distillation or by forming a hydrochloride salt.[1][2]
Application Note 3: Grignard Reagent Formation and Subsequent Alkylation
The formation of a Grignard reagent from this compound opens up possibilities for various carbon-carbon bond-forming reactions. This organometallic intermediate can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to introduce the bicyclo[3.1.0]hexane methyl group into more complex structures. This protocol details the formation of the Grignard reagent and its subsequent reaction with acetone as a representative electrophile.
Reaction Workflow
Caption: Formation of the Grignard reagent and subsequent reaction with acetone.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Solvent |
| 1 | (Bicyclo[3.1.0]hexan-6-ylmethyl)magnesium Bromide | This compound | Magnesium turnings | Anhydrous THF |
| 2 | 2-(Bicyclo[3.1.0]hexan-6-yl)-1,1-dimethylethanol | (Bicyclo[3.1.0]hexan-6-ylmethyl)magnesium Bromide | Acetone, NH₄Cl | Anhydrous THF |
Experimental Protocol
Step 1: Formation of (Bicyclo[3.1.0]hexan-6-ylmethyl)magnesium Bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to the flask.
-
Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Dissolve this compound (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension and gently warm the mixture to initiate the reaction (disappearance of the iodine color and gentle bubbling).
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Acetone
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of dry acetone (1.1 eq) in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography on silica gel (hexane/ethyl acetate gradient).
References
Application Notes and Protocols for Nucleophilic Substitution with 6-(Bromomethyl)bicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for conducting nucleophilic substitution reactions on 6-(Bromomethyl)bicyclo[3.1.0]hexane. The bicyclo[3.1.0]hexane scaffold is a key structural motif in various biologically active molecules and its functionalization is of significant interest in medicinal chemistry and drug development. These protocols offer a foundational methodology for the synthesis of diverse 6-substituted-methyl-bicyclo[3.1.0]hexane derivatives, enabling the exploration of new chemical space for therapeutic applications.
Introduction
This compound is a versatile building block for the introduction of the bicyclo[3.1.0]hexane moiety into larger molecular frameworks. The bromine atom serves as a good leaving group, facilitating its displacement by a wide range of nucleophiles via an S(_N)2 mechanism. This allows for the synthesis of a variety of derivatives, including alcohols, ethers, azides, amines, and thiols, which are valuable intermediates in the synthesis of complex target molecules.
Data Presentation
The following table summarizes representative reaction conditions for the nucleophilic substitution on bicyclo[3.1.0]hexane systems with various nucleophiles. While the substrate may vary slightly from the target molecule, these conditions provide a strong starting point for reaction optimization.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| Azide | NaN(_3) | DMF | 70 | 12 | 6-(Azidomethyl)bicyclo[3.1.0]hexane | Not Reported | [1] |
| Thioacetate | KSAc | DMF | Not Reported | Not Reported | 6-(Acetylthiomethyl)bicyclo[3.1.0]hexane | 89 | |
| Hydroxide | LiOH·H(_2)O | MeOH/H(_2)O | Reflux | Not Reported | 6-(Hydroxymethyl)bicyclo[3.1.0]hexane | 82 | |
| Acetate | CsOAc | DMF | Not Reported | Not Reported | 6-(Acetoxymethyl)bicyclo[3.1.0]hexane | Not Reported | [2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative nucleophilic substitution reaction using sodium azide. This protocol can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.
Protocol: Synthesis of 6-(Azidomethyl)bicyclo[3.1.0]hexane
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et(_2)O)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: To the stirred solution, add sodium azide (1.5 eq).
-
Reaction: Heat the reaction mixture to 70°C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous NaHCO(_3) solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 6-(Azidomethyl)bicyclo[3.1.0]hexane.
Characterization:
The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (
1
H and 13
Mandatory Visualization
The following diagram illustrates the general workflow for the nucleophilic substitution reaction on this compound.
Caption: General workflow for the nucleophilic substitution on this compound.
References
Application Notes and Protocols: 6-(Bromomethyl)bicyclo[3.1.0]hexane as a Versatile Building Block for Novel Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[3.1.0]hexane framework is a conformationally constrained scaffold that has garnered significant interest in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive template for the design of potent and selective ligands for various biological targets. 6-(Bromomethyl)bicyclo[3.1.0]hexane, in particular, serves as a key building block, enabling the introduction of this valuable bicyclic motif into a diverse range of molecular architectures through nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel scaffolds, with a focus on the development of adenosine A3 receptor (A3AR) agonists.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the preparation of the corresponding alcohol, 6-(hydroxymethyl)bicyclo[3.1.0]hexane, followed by bromination.
Protocol 1: Synthesis of 6-(Hydroxymethyl)bicyclo[3.1.0]hexane
This protocol is adapted from procedures for the reduction of bicyclic esters.
Materials:
-
6-Carbomethoxybicyclo[3.1.0]hexane
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and workup equipment
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 6-carbomethoxybicyclo[3.1.0]hexane (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.
-
Filter the resulting white precipitate (aluminum salts) through a pad of Celite® and wash thoroughly with diethyl ether.
-
Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-(hydroxymethyl)bicyclo[3.1.0]hexane.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure alcohol.
Protocol 2: Bromination of 6-(Hydroxymethyl)bicyclo[3.1.0]hexane
This protocol utilizes a standard method for converting primary alcohols to alkyl bromides.
Materials:
-
6-(Hydroxymethyl)bicyclo[3.1.0]hexane
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (using PBr₃):
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-(hydroxymethyl)bicyclo[3.1.0]hexane (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Add phosphorus tribromide (0.4 equivalents) dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by flash column chromatography (eluent: hexane) to yield the final product.
Application in the Synthesis of Novel Scaffolds: Adenosine A3 Receptor Agonists
This compound is an excellent electrophile for SN2 reactions with various nucleophiles, including amines, phenols, and thiols. This reactivity allows for its incorporation into diverse molecular frameworks. A prominent application is in the synthesis of (N)-methanocarba nucleosides, which are potent and selective adenosine A3 receptor (A3AR) ligands.[1][2]
Experimental Workflow: Synthesis of an A3AR Agonist Precursor
The following diagram illustrates a typical workflow for the synthesis of a key intermediate for A3AR agonists, starting from the bicyclo[3.1.0]hexane building block.
Caption: Synthetic workflow for an A3AR agonist.
Protocol 3: Nucleophilic Substitution with a Purine Derivative
This protocol describes the coupling of this compound with a protected purine to form the core of an (N)-methanocarba nucleoside.
Materials:
-
This compound
-
A suitably protected purine derivative (e.g., 2,6-dichloropurine)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware and workup equipment
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Add the protected purine derivative (1 equivalent) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the sodium salt of the purine.
-
Cool the reaction mixture to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to stir at room temperature overnight, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Quantitative Data: Biological Activity of Bicyclo[3.1.0]hexane-based A3AR Ligands
The following table summarizes the binding affinities (Ki) of representative (N)-methanocarba nucleoside analogues for the human adenosine A3 receptor.[2][3]
| Compound ID | R1 Substituent (at N6 of purine) | R2 Substituent (at C2 of purine) | hA3AR Ki (nM)[2][3] |
| 1 | 3-Chlorobenzyl | H | 2.1[2] |
| 2 | 3-Chlorobenzyl | -C≡C-(CH₂)₃-COOH | 17[2][3] |
| 3 | 3-Chlorobenzyl | -C≡C-(CH₂)₃-COOCH₃ | 36[2][3] |
| 4 | 3-Chlorobenzyl | Cl | 4.9[2] |
Adenosine A3 Receptor Signaling Pathway
Activation of the A3AR by agonists initiates a cascade of intracellular signaling events that are implicated in various physiological and pathological processes, including cardioprotection and anti-inflammatory responses.[4][5]
Caption: A3AR signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, conformationally constrained scaffolds. Its utility is particularly evident in the development of potent and selective ligands for G protein-coupled receptors, such as the adenosine A3 receptor. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in their own drug discovery and development programs. The unique three-dimensional structure imparted by the bicyclo[3.1.0]hexane moiety offers a compelling strategy for achieving high affinity and selectivity in ligand-receptor interactions.
References
- 1. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized congeners of A3 adenosine receptor-selective nucleosides containing a bicyclo[3.1.0]hexane ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Coupling Reactions Involving 6-(Bromomethyl)bicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed experimental procedures for various palladium-catalyzed cross-coupling reactions involving 6-(bromomethyl)bicyclo[3.1.0]hexane. Due to the limited availability of specific literature for this substrate, the following protocols are representative procedures adapted from analogous reactions with sterically similar primary alkyl bromides. These notes are intended to serve as a starting point for the development of robust synthetic routes to novel bicyclo[3.1.0]hexane derivatives.
Introduction
The bicyclo[3.1.0]hexane scaffold is a key structural motif in numerous biologically active molecules and natural products. Its rigid, three-dimensional structure makes it an attractive building block in drug discovery for exploring new chemical space. Functionalization of this core structure is crucial for generating diverse compound libraries for screening. This compound is a versatile, yet underutilized, intermediate for introducing various substituents at the 6-position via cross-coupling reactions. This document outlines model protocols for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
General Considerations
Materials: All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents and inert atmosphere (Argon or Nitrogen) are critical for the success of these palladium-catalyzed reactions.
Equipment: Reactions should be carried out in oven-dried glassware under an inert atmosphere. Schlenk techniques or a glovebox are recommended for handling air- and moisture-sensitive reagents.
Safety: this compound is expected to be a lachrymator and irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The following is a model protocol for the coupling of this compound with an arylboronic acid.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Value |
| Electrophile | This compound |
| Nucleophile | Arylboronic Acid (e.g., Phenylboronic acid) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv.) |
| Solvent | Toluene/H₂O (10:1) |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 60-80% (estimated based on analogous reactions) |
Experimental Protocol:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling workflow.
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. This protocol is adapted for the reaction of this compound with an electron-deficient alkene.
Table 2: Representative Heck Coupling Conditions
| Parameter | Value |
| Electrophile | This compound |
| Nucleophile | Alkene (e.g., n-Butyl acrylate) |
| Catalyst | Pd(OAc)₂ (1 mol%) |
| Ligand | P(o-tolyl)₃ (2 mol%) |
| Base | Et₃N (1.5 equiv.) |
| Solvent | Acetonitrile |
| Temperature | 80 °C |
| Reaction Time | 16-24 h |
| Typical Yield | 50-70% (estimated based on analogous reactions) |
Experimental Protocol:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.01 mmol), and P(o-tolyl)₃ (0.02 mmol).
-
Add acetonitrile (5 mL) and triethylamine (1.5 mmol).
-
Seal the tube and heat the mixture to 80 °C for 16-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Application Notes and Protocols: Derivatization of Peptides and Proteins with 6-(Bromomethyl)bicyclo[3.1.0]hexane
A thorough review of available scientific literature and patent databases did not yield specific information on the application of 6-(Bromomethyl)bicyclo[3.1.0]hexane for the derivatization of peptides and proteins. While the bicyclo[3.1.0]hexane scaffold is of interest in medicinal chemistry for the development of conformationally constrained mimics and novel therapeutic agents, its use as a direct labeling or derivatization agent for peptides and proteins is not documented in the provided search results.
The bromomethyl group is a reactive electrophile that could potentially react with nucleophilic residues on a protein, such as the thiol group of cysteine, the imidazole ring of histidine, or the epsilon-amino group of lysine. However, without established protocols or experimental data, the feasibility, efficiency, and selectivity of such a reaction remain hypothetical.
General Considerations for Potential Derivatization (Hypothetical)
Should a researcher wish to explore the use of this compound for peptide or protein modification, the following general principles for alkylation of proteins would apply. It is crucial to note that these are general guidelines and would require extensive optimization and characterization for this specific, undocumented reagent.
A potential reaction would likely proceed via nucleophilic substitution, where a nucleophilic side chain of an amino acid residue attacks the carbon atom of the bromomethyl group, displacing the bromide ion.
Potential Reactive Residues (in order of likely reactivity):
-
Cysteine (Thiol Group): The sulfhydryl group of cysteine is a strong nucleophile and a common target for alkylating reagents.
-
Histidine (Imidazole Ring): The nitrogen atoms in the imidazole ring of histidine can act as nucleophiles.
-
Lysine (ε-Amino Group): The primary amine on the side chain of lysine is another potential nucleophilic site.
-
N-terminus (α-Amino Group): The free amino group at the N-terminus of a peptide or protein can also be a target.
Hypothetical Experimental Workflow
The following diagram illustrates a generalized workflow that would be necessary to develop and validate a derivatization protocol using this compound.
Application Notes and Protocols: Synthesis of a Novel Fluorescent Probe 7-(Bicyclo[3.1.0]hexan-6-ylmethoxy)-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a novel fluorescent probe, 7-(bicyclo[3.1.0]hexan-6-ylmethoxy)-2H-chromen-2-one, utilizing 6-(bromomethyl)bicyclo[3.1.0]hexane and 7-hydroxycoumarin as key starting materials. The bicyclo[3.1.0]hexane moiety introduces a rigid, lipophilic group to the coumarin fluorophore, making the resulting probe a promising candidate for investigating hydrophobic environments, such as cellular membranes and protein binding pockets. Detailed experimental procedures, expected quantitative data, and potential applications in cellular imaging and drug discovery are presented.
Introduction
Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of a wide array of molecular processes. Coumarins are a well-established class of fluorophores known for their high quantum yields, photostability, and environment-sensitive fluorescence. By chemically modifying the coumarin scaffold, probes can be designed for specific applications.
This application note describes the synthesis of a novel coumarin-based fluorescent probe by introducing a bicyclo[3.1.0]hexane group. The rigid and non-polar nature of the bicyclo[3.1.0]hexane moiety is hypothesized to enhance the probe's affinity for hydrophobic environments. Such probes are valuable for studying the structure and dynamics of lipid membranes, protein-lipid interactions, and for the development of assays to screen for compounds that modulate these interactions. The synthesis is achieved through a straightforward O-alkylation of 7-hydroxycoumarin with this compound.
Synthesis of 7-(Bicyclo[3.1.0]hexan-6-ylmethoxy)-2H-chromen-2-one
The synthesis involves a Williamson ether synthesis, a reliable and high-yielding reaction for forming ethers from an alkoxide and an alkyl halide.
Reaction Scheme:
Caption: Synthetic scheme for 7-(Bicyclo[3.1.0]hexan-6-ylmethoxy)-2H-chromen-2-one.
Materials and Equipment
-
7-Hydroxycoumarin (Umbelliferone)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm and 365 nm)
Experimental Protocol
-
To a 100 mL round-bottom flask, add 7-hydroxycoumarin (1.0 g, 6.17 mmol) and anhydrous potassium carbonate (1.7 g, 12.3 mmol).
-
Add 30 mL of anhydrous DMF to the flask and stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.27 g, 6.78 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane = 1:2). The product spot should be fluorescent under UV light (365 nm).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., from 10% to 30% ethyl acetate) to yield the pure product as a white to off-white solid.
Data Presentation
Expected Reaction Parameters and Product Characterization
| Parameter | Value |
| Reactants | |
| 7-Hydroxycoumarin | M.W. 162.14 g/mol |
| This compound | M.W. 189.07 g/mol |
| Product | |
| 7-(Bicyclo[3.1.0]hexan-6-ylmethoxy)-2H-chromen-2-one | M.W. 270.32 g/mol |
| Reaction Conditions | |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Expected Yield | 75-85% |
| Appearance | White to off-white solid |
Expected Spectroscopic Data
| Spectroscopic Data | 7-Hydroxycoumarin (Starting Material) | 7-(Bicyclo[3.1.0]hexan-6-ylmethoxy)-2H-chromen-2-one (Product) |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 10.5 (s, 1H, -OH), 7.62 (d, 1H), 7.40 (d, 1H), 6.90 (dd, 1H), 6.82 (d, 1H), 6.25 (d, 1H) | 7.63 (d, 1H), 7.37 (d, 1H), 6.90 (dd, 1H), 6.84 (d, 1H), 6.24 (d, 1H), 4.05 (d, 2H, -O-CH₂-), 1.6-1.8 (m, 6H), 0.8-1.0 (m, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 161.5, 160.8, 155.6, 143.7, 129.1, 113.5, 112.9, 111.8, 102.9 | 162.4, 161.3, 155.9, 143.5, 128.8, 113.2, 112.6, 112.5, 101.5, 72.1, 29.8, 25.4, 18.7 |
| Mass Spec (ESI+) m/z | 163.03 [M+H]⁺ | 271.13 [M+H]⁺, 293.11 [M+Na]⁺ |
| Absorption Max (λ_abs) in EtOH | ~325 nm | ~325 nm |
| Emission Max (λ_em) in EtOH | ~455 nm | ~390 nm[1] |
| Quantum Yield (Φ_F) in EtOH | ~0.6 | ~0.5 (expected)[1] |
Note: The fluorescence emission of 7-alkoxycoumarins is typically blue-shifted compared to 7-hydroxycoumarin in its deprotonated state, and the quantum yield may vary.[1]
Application: Probing Hydrophobic Environments
The synthesized probe, with its lipophilic bicyclo[3.1.0]hexane tail, is well-suited for studying non-polar environments. A primary application is the investigation of biological membranes.
Rationale
The probe is expected to partition into the hydrophobic core of lipid bilayers. The fluorescence properties of coumarins are often sensitive to the polarity of their microenvironment.[1] Changes in fluorescence intensity, emission wavelength, and fluorescence lifetime upon incorporation into a membrane can provide information about the local polarity, viscosity, and phase state of the lipid bilayer.
Experimental Workflow: Membrane Partitioning Assay
References
Application Notes and Protocols: Functionalization of Surfaces with 6-(Bromomethyl)bicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with bioactive molecules is a critical process in drug discovery, diagnostics, and biomaterials science. The rigid bicyclo[3.1.0]hexane scaffold is of significant interest as it serves as a conformationally restricted building block in the design of novel therapeutics.[1][2][3] Specifically, 6-(bromomethyl)bicyclo[3.1.0]hexane is a versatile reagent for introducing this unique three-dimensional structure onto various substrates. The bromomethyl group provides a reactive handle for covalent attachment to surfaces functionalized with appropriate nucleophiles.
This document provides a detailed step-by-step guide for the functionalization of silicon or glass surfaces with this compound. The protocol is divided into three main stages: (1) substrate preparation and hydroxylation, (2) surface amination with (3-aminopropyl)triethoxysilane (APTES), and (3) covalent attachment of this compound via nucleophilic substitution.
I. Experimental Protocols
A. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Silicon wafers or Glass slides | Prime grade | e.g., University Wafer |
| Sulfuric acid (H₂SO₄) | ACS grade | e.g., Sigma-Aldrich |
| Hydrogen peroxide (H₂O₂, 30%) | ACS grade | e.g., Sigma-Aldrich |
| (3-Aminopropyl)triethoxysilane (APTES) | 99% | e.g., Sigma-Aldrich |
| Anhydrous Toluene | 99.8% | e.g., Sigma-Aldrich |
| This compound | >95% | e.g., Chiralen[4] |
| Anhydrous N,N-Dimethylformamide (DMF) | 99.8% | e.g., Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | e.g., Sigma-Aldrich |
| Acetone | ACS grade | e.g., Sigma-Aldrich |
| Isopropanol | ACS grade | e.g., Sigma-Aldrich |
| Deionized (DI) water | 18.2 MΩ·cm | Millipore system |
B. Protocol 1: Substrate Cleaning and Hydroxylation
This protocol describes the preparation of silicon or glass surfaces to generate hydroxyl groups (-OH) necessary for subsequent silanization.
1. Piranha Solution Cleaning (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). a. Prepare the piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. The solution will become very hot. b. Immerse the substrates in the piranha solution for 15-30 minutes. c. Remove the substrates and rinse thoroughly with copious amounts of DI water. d. Dry the substrates under a stream of nitrogen gas.
2. Surface Characterization (Optional but Recommended) a. The cleanliness and hydrophilicity of the surface can be assessed by measuring the water contact angle. A hydrophilic surface will have a contact angle of <10°.
C. Protocol 2: Surface Amination with APTES
This protocol details the deposition of an amine-terminated self-assembled monolayer (SAM) on the hydroxylated surface.
1. APTES Solution Preparation: a. In a glovebox or under an inert atmosphere, prepare a 1-5% (v/v) solution of APTES in anhydrous toluene.
2. Silanization: a. Immerse the clean, dry, hydroxylated substrates in the APTES solution. b. Allow the reaction to proceed for 2-4 hours at room temperature or 1 hour at 60°C. c. After incubation, remove the substrates and rinse with anhydrous toluene to remove any physisorbed silane.
3. Curing and Cleaning: a. Cure the APTES-coated substrates in an oven at 110-120°C for 1 hour to promote covalent bond formation. b. Sonicate the substrates in acetone and then isopropanol for 5-10 minutes each to remove any remaining unbound APTES. c. Dry the substrates under a stream of nitrogen gas.
D. Protocol 3: Covalent Attachment of this compound
This protocol describes the nucleophilic substitution reaction between the surface-bound amine groups and the bromomethyl group of the bicyclohexane derivative.
1. Reaction Setup: a. In a glovebox or under an inert atmosphere, dissolve this compound (e.g., 10-50 mM) in anhydrous DMF. b. Add a non-nucleophilic base, such as triethylamine (TEA), to the solution at a 1.5-2 molar excess relative to the bicyclohexane derivative. The base acts as a scavenger for the HBr generated during the reaction.
2. Surface Functionalization Reaction: a. Place the amine-functionalized substrates in the reaction solution. b. Allow the reaction to proceed for 12-24 hours at room temperature or for a shorter duration at a slightly elevated temperature (e.g., 40-50°C).
3. Post-Reaction Cleaning: a. Remove the substrates from the reaction solution. b. Rinse thoroughly with DMF, followed by acetone and isopropanol to remove unreacted reagents and byproducts. c. Dry the functionalized substrates under a stream of nitrogen gas. d. Store the functionalized surfaces under an inert atmosphere to prevent degradation.
II. Data Presentation and Characterization
Successful surface modification should be verified at each stage using appropriate surface analysis techniques. The following table summarizes the key parameters and expected outcomes.
| Step | Parameter to Measure | Technique | Expected Outcome |
| 1. Hydroxylation | Water Contact Angle | Goniometry | < 10° |
| Surface Elemental Composition | XPS | Increase in O1s signal | |
| 2. Amination | Water Contact Angle | Goniometry | 40-60° |
| Film Thickness | Ellipsometry | 5-10 Å | |
| N1s Signal | XPS | Presence of a nitrogen peak at ~400 eV | |
| 3. Bicyclohexane Attachment | Water Contact Angle | Goniometry | Increase in contact angle (more hydrophobic) |
| Br3d Signal | XPS | Presence of a bromine peak (if reaction is incomplete) and its disappearance upon completion. | |
| C1s High-Resolution Spectrum | XPS | Change in the shape and components of the C1s peak, indicating the presence of the bicyclic structure. | |
| Surface Topography | AFM | Smooth, uniform surface with low RMS roughness. |
III. Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Bromomethyl)bicyclo[3.1.0]hexane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 6-(Bromomethyl)bicyclo[3.1.0]hexane synthesis. The synthesis is typically a two-step process: (1) cyclopropanation of a cyclopentene precursor to form 6-(hydroxymethyl)bicyclo[3.1.0]hexane, followed by (2) bromination of the alcohol.
Troubleshooting Guide
Step 1: Cyclopropanation via Simmons-Smith Reaction
The formation of the bicyclo[3.1.0]hexane ring system from an allylic alcohol like cyclopent-1-enemethanol is commonly achieved using a Simmons-Smith or related reaction. The hydroxyl group directs the cyclopropanation to occur on the same face of the double bond.[1][2]
Problem 1: Low or No Yield of 6-(hydroxymethyl)bicyclo[3.1.0]hexane
| Potential Cause | Recommended Solution |
| Inactive Zinc Reagent | The activity of the zinc-copper couple is crucial. If it's old or improperly prepared, the reaction will be sluggish. Prepare the Zn-Cu couple fresh before use. Consider using ultrasonication to activate the zinc.[3][4] |
| Poor Quality Reagents | Ensure diiodomethane is fresh and not discolored from iodine. Diethylzinc (for Furukawa modification) is pyrophoric and must be handled under an inert atmosphere. |
| Inappropriate Solvent | Use of coordinating solvents can decrease the reaction rate. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are recommended.[5] |
| Low Reactivity of Alkene | For less reactive alkenes, consider using a more reactive modification of the Simmons-Smith reagent. The Furukawa modification (Et₂Zn and CH₂I₂) or the Shi modification (using CF₃CO₂H with Et₂Zn and CH₂I₂) can increase reactivity.[6][7] |
Problem 2: Poor Diastereoselectivity
| Potential Cause | Recommended Solution |
| Steric Hindrance | While the hydroxyl group directs the reaction, bulky substituents elsewhere in the molecule could hinder the approach of the reagent. Ensure the starting material is pure. |
| Incorrect Reagent Stoichiometry | An excess of the zinc carbenoid can sometimes lead to a reversal of the directing effect of the alcohol.[8] Use a controlled stoichiometry of the cyclopropanating agent. |
Step 2: Bromination of 6-(hydroxymethyl)bicyclo[3.1.0]hexane
The conversion of the primary alcohol to the corresponding bromide is often achieved using the Appel reaction (CBr₄/PPh₃) or phosphorus tribromide (PBr₃).[9]
Problem 3: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction closely by TLC. If the reaction stalls, a slight increase in temperature or addition of more reagent may be necessary. For the Appel reaction, ensure the reagents are added at 0 °C before warming to room temperature.[10] |
| Side Reactions | The Appel reaction is generally mild, but sensitive substrates can undergo side reactions.[11] Consider using PBr₃ at low temperatures as an alternative. |
| Product Loss During Workup | The primary byproduct of the Appel reaction, triphenylphosphine oxide (TPPO), can be difficult to separate.[11][12] To aid removal, precipitate TPPO by adding a non-polar solvent like pentane or hexane after the reaction is complete, followed by filtration.[11] |
Problem 4: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Residual Triphenylphosphine Oxide (TPPO) | If filtration is insufficient, purify the product by column chromatography on silica gel.[13] Using a fluorous phosphine can facilitate separation via fluorous solid-phase extraction. |
| Unreacted Starting Material | Ensure the reaction goes to completion using TLC. If starting material remains, it can often be separated by column chromatography. |
| Rearranged Products | While less common for primary alcohols, allylic rearrangements can occur under harsh conditions.[14] The Appel reaction is known for proceeding with minimal rearrangement.[11] If rearrangement is suspected, use milder conditions and ensure the reaction is not heated excessively. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the cyclopropanation step? A1: When using an allylic alcohol like cyclopent-1-enemethanol, the hydroxyl group coordinates with the zinc reagent, directing the addition of the methylene group to the same face of the double bond.[1][2] This results in the syn or cis diastereomer as the major product, where the hydroxymethyl group and the cyclopropane ring are on the same side of the five-membered ring.
Q2: Are there alternatives to the Simmons-Smith reaction for the cyclopropanation? A2: Yes, other methods for cyclopropanation exist, though the Simmons-Smith reaction and its modifications are common for this type of transformation. Alternatives include reactions with diazomethane catalyzed by palladium or copper, or intramolecular cyclopropanation strategies.[2][15] However, for this specific substrate, the hydroxyl-directed Simmons-Smith reaction is often highly effective.[7]
Q3: The Appel reaction generates a lot of triphenylphosphine oxide, which is difficult to remove. What are the best ways to purify my product? A3: The removal of triphenylphosphine oxide (TPPO) is a common challenge.[16] Here are a few strategies:
-
Precipitation: After the reaction, concentrate the mixture and add a non-polar solvent like pentane, hexane, or a mixture with ether. TPPO is often insoluble in these solvents and will precipitate, allowing for its removal by filtration.[11]
-
Chromatography: Standard column chromatography on silica gel can effectively separate the desired alkyl bromide from TPPO.[13]
-
Alternative Reagents: Using polymer-supported triphenylphosphine can simplify the workup, as the phosphine oxide byproduct remains on the solid support and can be filtered off.
Q4: My bromination reaction is not going to completion. What can I do? A4: For the Appel reaction, ensure your reagents, particularly the triphenylphosphine, are pure and dry. The reaction is typically run at 0 °C to room temperature.[10] If the reaction is sluggish, you can try gently warming it, but monitor for the formation of side products. Ensure you are using a slight excess of the PPh₃ and CBr₄.
Q5: Can I use N-Bromosuccinimide (NBS) for the bromination step? A5: NBS is typically used for allylic or benzylic bromination of C-H bonds via a radical mechanism.[17][18][19] It is not the standard reagent for converting a primary alcohol to an alkyl bromide. For this transformation, reagents like PBr₃ or the Appel conditions (PPh₃/CBr₄) are more suitable as they proceed via an Sₙ2 mechanism.[9][20]
Experimental Protocols
Protocol 1: Synthesis of 6-(hydroxymethyl)bicyclo[3.1.0]hexane via Modified Simmons-Smith Reaction (Furukawa Modification)
This protocol is a general procedure based on the Furukawa modification, known for its improved yields.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) to a flame-dried flask. Cool the flask to 0 °C.
-
Reagent Addition: Slowly add diethylzinc (2.0 eq.) to the cooled DCM. Following this, add diiodomethane (2.0 eq.) dropwise. Stir the resulting solution at 0 °C for 15-20 minutes.
-
Substrate Addition: Add a solution of cyclopent-1-enemethanol (1.0 eq.) in anhydrous DCM to the reaction mixture dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 6-(hydroxymethyl)bicyclo[3.1.0]hexane.
Protocol 2: Synthesis of this compound via Appel Reaction
This protocol provides a general method for the bromination of the alcohol intermediate.
-
Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous dichloromethane (DCM) and 6-(hydroxymethyl)bicyclo[3.1.0]hexane (1.0 eq.). Cool the solution to 0 °C.
-
Reagent Addition: Add triphenylphosphine (PPh₃, 1.5 eq.) to the solution. Once dissolved, add carbon tetrabromide (CBr₄, 1.5 eq.) portion-wise, maintaining the temperature at 0 °C.[10]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Purification: Filter the mixture to remove the precipitated TPPO.[13] Concentrate the filtrate. The crude product can be further purified by flash column chromatography on silica gel to afford pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for addressing low yield issues.
References
- 1. organic chemistry - Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simmons-Smith Reaction [organic-chemistry.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 10. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 12. Appel reaction - Wikipedia [en.wikipedia.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Appel Reaction [organic-chemistry.org]
Technical Support Center: 6-(Bromomethyl)bicyclo[3.1.0]hexane Purification
Welcome to the technical support center for 6-(Bromomethyl)bicyclo[3.1.0]hexane. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Question: My purified this compound shows new, unexpected peaks in the NMR spectrum after column chromatography on silica gel. What could be the cause?
Answer: This issue often arises from the inherent instability of the bicyclo[3.1.0]hexane ring system, especially when activated by adjacent functional groups, in the presence of acidic or basic conditions. Silica gel is weakly acidic and can catalyze the opening of the cyclopropane ring. Under acidic conditions, bicyclo[3.1.0]hexane derivatives can undergo methanolysis or react with other nucleophiles present, leading to ring-opened products such as a 4-methoxycyclohexane derivative if methanol is used as a solvent.[1]
Troubleshooting Steps:
-
Neutralize Silica Gel: Before use, wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your eluent system, followed by flushing with the pure eluent until the pH of the eluate is neutral.
-
Use an Alternative Stationary Phase: Consider using a more inert stationary phase such as neutral alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
-
Minimize Contact Time: Perform flash column chromatography to reduce the time the compound is in contact with the stationary phase.
Question: I am observing a loss of my product and the appearance of more polar impurities during aqueous workup. Why is this happening?
Answer: this compound, like other bromomethyl cyclopropane derivatives, can be sensitive to strong bases and nucleophiles.[2][3] If your aqueous workup involves basic solutions (e.g., saturated sodium bicarbonate or sodium hydroxide) for extended periods, you may be promoting hydrolysis of the bromide to the corresponding alcohol or elimination reactions. The strained bicyclo[3.1.0]hexane ring can also be susceptible to cleavage under strongly basic conditions.[1]
Troubleshooting Steps:
-
Use Mild Bases: If a basic wash is necessary, use a milder base like a dilute sodium bicarbonate solution and minimize the contact time.
-
Maintain Low Temperatures: Perform the aqueous workup at low temperatures (0-5 °C) to reduce the rate of potential side reactions.
-
Prompt Extraction: Immediately extract the product into an organic solvent after the aqueous wash.
Question: My final product is always slightly impure with what appears to be a methylated version of a starting material or an impurity. Where is this coming from?
Answer: If you are synthesizing this compound using a Simmons-Smith or a related cyclopropanation reaction with diiodomethane and diethylzinc, excess reagent can lead to the methylation of heteroatoms.[4] For instance, if your starting material or any impurities contain alcohol or thiol functionalities, these can be methylated by the reactive zinc carbenoid species.
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the stoichiometry of the Simmons-Smith reagent to avoid a large excess.
-
Quenching: After the reaction is complete, quench any remaining active reagent with a suitable reagent like pyridine before workup.[4]
-
Purification of Starting Materials: Ensure your starting alkene is free from impurities that could react with the cyclopropanating reagent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: Based on the properties of similar compounds like (Bromomethyl)cyclopropane, it is recommended to store this compound at low temperatures (0-6°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3] It should be kept away from strong bases and oxidizing agents.[2][3]
Q2: Can I purify this compound by distillation?
Q3: What are the expected impurities from the synthesis of this compound?
A3: The impurities will largely depend on the synthetic route. If a Simmons-Smith reaction is used to form the bicyclo[3.1.0]hexane ring, potential impurities could include unreacted starting alkene, byproducts from the decomposition of the zinc carbenoid, and potentially methylated side products if heteroatoms are present.[4] If the bromomethyl group is introduced later, impurities could include the corresponding alcohol (from hydrolysis) or elimination products.
Summary of Purification Challenges and Mitigation Strategies
| Challenge | Potential Cause | Recommended Mitigation Strategies |
| Product Degradation on Silica Gel | Acidic nature of silica gel causing ring-opening of the bicyclo[3.1.0]hexane moiety.[1] | Use neutralized silica gel, neutral alumina, or a bonded-phase stationary phase. Minimize contact time with the stationary phase. |
| Loss of Product During Workup | Hydrolysis or elimination reactions caused by strong bases. Ring-opening under strongly basic conditions.[1][2][3] | Use mild bases (e.g., dilute NaHCO₃), maintain low temperatures, and perform extractions promptly. |
| Thermal Decomposition | Instability at elevated temperatures. | Purify by distillation under reduced pressure. Perform a small-scale test first. |
| Presence of Methylated Impurities | Excess Simmons-Smith reagent methylating heteroatoms in starting materials or impurities.[4] | Use stoichiometric amounts of the cyclopropanating reagent. Quench the reaction thoroughly before workup. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Neutralized Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Neutralization: Add 0.5-1% triethylamine (by volume) to the slurry and mix thoroughly.
-
Column Packing: Pack a chromatography column with the neutralized silica gel slurry.
-
Eluent Flush: Wash the packed column with at least 5-10 column volumes of the eluent (without triethylamine) until the pH of the eluate is neutral.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen eluent system, collecting fractions and monitoring by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30°C).
Protocol 2: Aqueous Workup with Mild Base
-
Reaction Quenching: Quench the reaction mixture by slowly adding it to a cold (0°C), stirred, saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Cold, dilute (5%) aqueous sodium bicarbonate solution (perform this step quickly).
-
Water.
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Visualizations
References
- 1. Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Bromomethyl)cyclopropane | 7051-34-5 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
stability and storage conditions for 6-(Bromomethyl)bicyclo[3.1.0]hexane
This technical support guide provides essential information on the stability, storage, and handling of 6-(Bromomethyl)bicyclo[3.1.0]hexane for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store it under refrigerated conditions.[1] The compound should be kept in a tightly sealed container to prevent exposure to moisture and air.
Q2: How stable is this compound?
A2: this compound is generally stable when stored under the recommended conditions. However, due to the presence of a reactive bromomethyl group and a strained bicyclic ring system, it can be susceptible to degradation over time, especially if exposed to elevated temperatures, moisture, or incompatible substances. Thermal decomposition may lead to the generation of toxic gases.[2]
Q3: What are the known incompatibilities for this compound?
A3: As a reactive alkyl bromide, this compound is incompatible with strong nucleophiles, bases, and oxidizing agents. Reactions with nucleophiles can lead to substitution of the bromine atom. Contact with strong bases may promote elimination reactions or other rearrangements.
Q4: What are the primary safety and handling precautions for this compound?
A4: It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to prevent skin and eye contact. Avoid inhalation of any vapors or dust.
Stability and Storage Summary
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C (Refrigerated) | [1] |
| Container | Tightly sealed, protected from light | General Best Practice |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) is advisable for long-term storage | General Best Practice |
| Known Stability | Stable under recommended storage conditions | Inferred from supplier data |
| Incompatibilities | Strong nucleophiles, bases, oxidizing agents | Inferred from chemical structure |
Troubleshooting Guide
Issue 1: Reaction failure or low yield where this compound is a starting material.
This is a common issue that can arise from the degradation of the starting material or suboptimal reaction conditions.
Caption: Troubleshooting workflow for reactions involving this compound.
Issue 2: Appearance of unexpected byproducts in the reaction mixture.
The strained ring system of this compound can be prone to rearrangement or ring-opening under certain conditions.
Caption: Potential reaction pathways for this compound.
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound, adapted from methodologies used for similar bicyclic compounds.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Column: A reverse-phase column, such as a C18 column (e.g., LiChrospher® 60 RP-select B, 5 µm, 250 x 4 mm), is recommended.[3]
-
Mobile Phase: A gradient of an aqueous solvent (Solvent A: water with 0.05% trifluoroacetic acid) and an organic solvent (Solvent B: acetonitrile with 0.05% trifluoroacetic acid) is typically effective.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Detection: UV detection at a wavelength of 210 nm is suitable for this class of compounds.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of the mobile phase (a 50:50 mixture of Solvent A and B is a good starting point).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Injection Volume: Inject 5-10 µL of the prepared sample.
-
Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.
References
Technical Support Center: Optimizing Reaction Conditions for 6-(Bromomethyl)bicyclo[3.1.0]hexane Substitutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions involving 6-(bromomethyl)bicyclo[3.1.0]hexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles used for substitution reactions with this compound?
A1: Common nucleophiles include azides (e.g., sodium azide), hydroxides (e.g., potassium hydroxide), and primary or secondary amines. These allow for the introduction of versatile functional groups such as azides, alcohols, and substituted amines, respectively.
Q2: What are the typical challenges encountered during these substitution reactions?
A2: Due to the sterically hindered nature of the bicyclo[3.1.0]hexane ring system, challenges such as low reaction yields, slow reaction rates, and competing elimination reactions are common. The approach of the nucleophile to the electrophilic carbon can be impeded, requiring carefully optimized reaction conditions.
Q3: How can I minimize the formation of elimination byproducts?
A3: To favor substitution over elimination, it is generally recommended to use less sterically hindered and less basic nucleophiles where possible. Additionally, optimizing the solvent and temperature is crucial. Polar aprotic solvents like DMF or DMSO often favor S(_N)2 reactions, and lower reaction temperatures can help to suppress the competing elimination pathway.
Q4: What purification techniques are most effective for the products of these reactions?
A4: Column chromatography on silica gel is a frequently used method for purifying 6-(substituted-methyl)bicyclo[3.1.0]hexane derivatives. The choice of eluent will depend on the polarity of the product. For instance, a mixture of hexane and ethyl acetate is often effective.
Q5: How can I confirm the successful substitution and the stereochemistry of my product?
A5: Successful substitution can be confirmed using a combination of analytical techniques. NMR spectroscopy (
¹
H and 13
Troubleshooting Guides
This section provides solutions to common problems encountered during the substitution reactions of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Steric Hindrance: The bulky bicyclo[3.1.0]hexane scaffold can impede the approach of the nucleophile. | - Increase the reaction temperature to provide more energy for the molecules to overcome the activation barrier. - Extend the reaction time to allow for a higher conversion. - Use a less sterically hindered nucleophile if the desired product allows for it. |
| Poor Nucleophile Strength: The chosen nucleophile may not be strong enough to displace the bromide leaving group effectively. | - Select a stronger nucleophile. For example, if using a neutral amine, consider its corresponding conjugate base. - Ensure the nucleophile is fully dissolved and available in the reaction mixture. |
| Inappropriate Solvent: The solvent may not be suitable for an S(_N)2 reaction. | - Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but not the nucleophile itself, thus increasing its reactivity. |
| Leaving Group Inefficiency: While bromide is a good leaving group, its departure might be hindered. | - In some cases, converting the corresponding alcohol to a tosylate or mesylate can provide a better leaving group for the substitution reaction. |
Problem 2: Predominance of Elimination Byproduct
| Possible Cause | Suggested Solution |
| Strongly Basic Nucleophile: Highly basic nucleophiles can act as bases, abstracting a proton and leading to elimination. | - Use a less basic nucleophile that is still sufficiently nucleophilic. For example, azide is a good nucleophile but a relatively weak base. - If a strong base is required, consider using a bulkier, non-nucleophilic base to favor elimination if that is the desired pathway, or a less hindered, more nucleophilic base for substitution. |
| High Reaction Temperature: Higher temperatures generally favor elimination over substitution. | - Run the reaction at a lower temperature. This may require a longer reaction time to achieve a reasonable conversion. |
| Solvent Choice: Protic solvents can favor elimination reactions in some cases. | - Use a polar aprotic solvent like DMF or DMSO. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Starting Material: The product and unreacted this compound may have similar polarities. | - Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. - Consider derivatizing the product to alter its polarity for easier separation, followed by removal of the derivatizing group. |
| Presence of Multiple Byproducts: The reaction may be generating several side products with similar properties. | - Re-optimize the reaction conditions to improve selectivity and reduce the formation of byproducts. - Utilize alternative purification techniques such as preparative TLC or HPLC if column chromatography is ineffective. |
Experimental Protocols
The following are generalized protocols for common substitution reactions of this compound. Researchers should optimize these conditions for their specific needs.
Protocol 1: Synthesis of 6-(Azidomethyl)bicyclo[3.1.0]hexane
This protocol describes the substitution of the bromide with an azide group, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C. The reaction progress should be monitored by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 6-(azidomethyl)bicyclo[3.1.0]hexane.
Protocol 2: Synthesis of 6-(Hydroxymethyl)bicyclo[3.1.0]hexane
This protocol outlines the hydrolysis of the bromide to the corresponding alcohol.
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Water/Tetrahydrofuran (THF) mixture or another suitable solvent system
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and a co-solvent like THF to ensure solubility.
-
Add potassium hydroxide or sodium hydroxide (1.5-2.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting alcohol by column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 3: Synthesis of N-Substituted 6-(Aminomethyl)bicyclo[3.1.0]hexane
This protocol describes the reaction with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (2.0-3.0 eq)
-
A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (optional, to scavenge HBr)
-
Acetonitrile or DMF, anhydrous
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile or DMF in a round-bottom flask.
-
Add the desired primary or secondary amine (2.0-3.0 eq). An excess of the amine can also act as the base. Alternatively, a non-nucleophilic base like TEA or DIPEA (1.5 eq) can be added.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude amine by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for substitution reactions on bicyclo[3.1.0]hexane systems. Note that yields can vary significantly based on the specific substrate and reaction scale.
| Nucleophile | Reagents and Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Azide (from tosylate) | NaN₃ | DMF | 70 | - | - |
| Amine | Dibenzylamine | Isopropanol | 90 | - | Moderate |
| Amine | Primary/Secondary Amine, Base | Acetonitrile/DMF | RT - 80 | 2 - 24 | 40 - 80 |
| Hydroxide | KOH / H₂O | THF/H₂O | Reflux | 4 - 12 | 50 - 75 |
Note: Data is compiled from various sources on bicyclo[3.1.0]hexane and related sterically hindered systems and should be used as a general guideline.
Visualizations
Experimental Workflow for Nucleophilic Substitution
Caption: General workflow for the synthesis and purification of 6-(substituted-methyl)bicyclo[3.1.0]hexane derivatives.
Troubleshooting Logic for Low Yield
troubleshooting guide for low reactivity of 6-(Bromomethyl)bicyclo[3.1.0]hexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low reactivity encountered during experiments with 6-(Bromomethyl)bicyclo[3.1.0]hexane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing low to no reactivity with this compound in my nucleophilic substitution reaction?
A1: The low reactivity of this compound is primarily due to significant steric hindrance and ring strain inherent in its bicyclic structure. The bromomethyl group is attached to a carbon that is part of a strained bicyclo[3.1.0]hexane ring system. This structure is analogous to other sterically hindered primary alkyl halides, such as neopentyl bromide, which are known to be very unreactive in SN2 reactions. The bulky bicyclic framework physically blocks the backside attack of the nucleophile on the carbon atom bearing the bromine, which is essential for a typical SN2 reaction to proceed.[1][2][3] Attempts to perform reactions such as Grignard reagent formation, Wittig salt formation, or direct bromide substitution on similar bromomethyl-substituted bicyclo[3.1.0]hexane systems have been reported to be unsuccessful or result in very low yields.
Q2: What specific structural features of this compound contribute to its low reactivity?
A2: The key structural features are:
-
Bicyclic Ring System: The rigid, fused ring structure creates a sterically congested environment around the bromomethyl group.
-
Ring Strain: The bicyclo[3.1.0]hexane system contains a cyclopropane ring, which introduces significant angle and torsional strain.[4] This strained conformation can influence the electronic properties and accessibility of the reaction center.
-
Neopentyl-like Structure: The carbon atom to which the bromomethyl group is attached is β-substituted by the bulky bicyclic framework, which is a known factor that drastically reduces SN2 reaction rates.[5]
Q3: Are there any successful examples of nucleophilic substitution with a similar bicyclo[3.1.0]hexane system?
A3: Yes, a successful SN2 reaction has been reported for a related compound, cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate. Reaction with potassium thioacetate (KSAc) in dimethylformamide (DMF) yielded the corresponding trans-isomeric thioacetate in 89% yield.[6] This suggests that with the right combination of nucleophile and solvent, substitution is possible, although the electronic effects of the carboxylate group in this example may also play a role in its reactivity.
Q4: What reaction conditions can I modify to improve the yield of my substitution reaction?
A4: To overcome the low reactivity, consider the following modifications to your experimental protocol:
-
Choice of Nucleophile: Use a small, highly reactive nucleophile. Bulky nucleophiles will further increase steric hindrance.
-
Solvent: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[5][7] These solvents can enhance the nucleophilicity of anionic nucleophiles.
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the high steric barrier. However, be cautious as higher temperatures can also promote side reactions like elimination.
-
Reaction Time: Due to the slow reaction rate, a significantly longer reaction time may be necessary.
-
Alternative Activation: For certain transformations, radical-based pathways catalyzed by transition metals might offer an alternative to traditional SN1 and SN2 reactions for unactivated alkyl halides.[8][9]
Q5: Could the low reactivity be due to the quality of my this compound reagent?
A5: While the inherent structure is the primary reason for low reactivity, it is always good practice to ensure the quality of your starting material. Consider the following:
-
Purity: Verify the purity of your this compound using techniques like NMR or GC-MS.
-
Storage: Ensure the compound has been stored under appropriate conditions (typically refrigerated at 2-8°C) to prevent degradation.
Data Presentation
The following table compares the relative reaction rates of various alkyl bromides in a typical SN2 reaction to illustrate the expected low reactivity of sterically hindered substrates like this compound.
| Alkyl Bromide | Structure | Relative Rate | Steric Hindrance |
| Methyl bromide | CH₃Br | ~1200 | Very Low |
| Ethyl bromide | CH₃CH₂Br | 40 | Low |
| Isopropyl bromide | (CH₃)₂CHBr | 1 | Moderate |
| tert-Butyl bromide | (CH₃)₃CBr | ~0 (SN2) | Very High |
| Neopentyl bromide | (CH₃)₃CCH₂Br | ~0.00001 | High (β-substitution) |
| This compound | C₇H₁₁Br | Expected to be very low | High (bulky β-substituent) |
Relative rates are approximate and can vary with reaction conditions.
Experimental Protocols
Successful Nucleophilic Substitution on a Bicyclo[3.1.0]hexane System [6]
This protocol describes the successful SN2 reaction on a related substrate, cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate, which can serve as a starting point for optimizing reactions with this compound.
Reaction: Synthesis of trans-4-(acetylthio)bicyclo[3.1.0]hexane-1-carboxylate
Materials:
-
cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate
-
Potassium thioacetate (KSAc)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess (e.g., 1.5 to 2 equivalents) of potassium thioacetate to the solution.
-
Stir the reaction mixture at room temperature. The original procedure does not specify the temperature, so starting at room temperature and gradually increasing if no reaction is observed is a reasonable approach.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trans-isomeric thioacetate.
Note: For this compound, a higher reaction temperature and longer reaction time may be required due to its increased steric hindrance compared to the cited example.
Visualizations
Caption: Troubleshooting workflow for low reactivity of this compound.
Caption: Steric hindrance in the SN2 reaction of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purity Assessment of 6-(Bromomethyl)bicyclo[3.1.0]hexane
Welcome to the technical support center for the analytical assessment of 6-(Bromomethyl)bicyclo[3.1.0]hexane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the purity of this critical building block.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for determining the purity of this compound?
A1: The primary recommended methods for assessing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. GC-MS is well-suited for identifying and quantifying volatile impurities, while qNMR provides an accurate determination of the absolute purity of the compound without the need for a specific reference standard of the analyte itself.[1][2][3] High-Performance Liquid Chromatography (HPLC) can also be considered; however, as this compound lacks a strong UV chromophore, detection can be challenging and may require specialized detectors like a Charged Aerosol Detector (CAD) or Refractive Index Detector (RID), or derivatization techniques.[4][5][6][7][8]
Q2: What are the potential impurities I should be aware of during the synthesis and analysis of this compound?
A2: Potential impurities can originate from the starting materials, side-reactions during synthesis, or degradation. Common synthetic routes to the bicyclo[3.1.0]hexane core involve a Simmons-Smith or related cyclopropanation reaction.[9]
Potential impurities may include:
-
Starting Materials: Unreacted cyclopentene precursors or reagents from the bromination step.
-
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., diethyl ether, dichloromethane, hexane).
-
Isomers: Diastereomers of the product may form depending on the stereoselectivity of the synthesis.
-
Byproducts of Cyclopropanation: Formation of zinc carbenoid-related byproducts.
-
Degradation Products: Hydrolysis of the bromomethyl group to the corresponding alcohol (6-(Hydroxymethyl)bicyclo[3.1.0]hexane) upon exposure to moisture.
Q3: How can I prepare a sample of this compound for qNMR analysis?
A3: Proper sample preparation is crucial for accurate qNMR results.[10][11]
-
Weighing: Accurately weigh a specific amount of the this compound sample (typically 5-25 mg for ¹H NMR) into a clean, dry vial.[11]
-
Internal Standard: Accurately weigh a known amount of a suitable internal standard into the same vial. The internal standard should be of high purity, stable, and have resonances that do not overlap with the analyte signals. Examples of common internal standards include 1,4-dinitrobenzene or maleic anhydride.
-
Solvent: Add a precise volume of a deuterated solvent (e.g., CDCl₃, acetone-d₆) to dissolve both the sample and the internal standard completely.
-
Transfer: Transfer the homogeneous solution to a high-quality NMR tube. The sample height in the tube should be consistent for all measurements.[11]
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Possible Causes | Solutions |
| Peak Tailing | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Improper column installation. | 1. Use a deactivated liner; trim the first few centimeters of the column. 2. Bake out the column; if contamination is severe, replace the column. 3. Ensure the column is cut evenly and installed at the correct depth in the injector and detector. |
| Poor Resolution | 1. Inappropriate temperature program. 2. Carrier gas flow rate is not optimal. 3. Column overloading. | 1. Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. 2. Adjust the carrier gas flow to the optimal linear velocity for the column dimensions. 3. Dilute the sample. |
| Inconsistent Retention Times | 1. Leaks in the system. 2. Fluctuations in oven temperature or carrier gas flow. | 1. Perform a leak check of the GC system. 2. Ensure the GC oven is properly calibrated and the gas supply is stable. |
Quantitative NMR (qNMR)
| Problem | Possible Causes | Solutions |
| Broad Peaks | 1. Poor shimming. 2. Sample is too concentrated or contains paramagnetic impurities. 3. Inhomogeneous sample. | 1. Re-shim the spectrometer. 2. Dilute the sample; filter the sample to remove any particulate matter. 3. Ensure the sample is fully dissolved and the solution is homogeneous.[12] |
| Inaccurate Integration | 1. Incorrect phasing or baseline correction. 2. Signal overlap between the analyte and impurities or the internal standard. 3. Insufficient relaxation delay. | 1. Manually and carefully phase the spectrum and perform a baseline correction. 2. Choose a different internal standard or a different deuterated solvent to resolve overlapping peaks.[12] 3. Increase the relaxation delay (d1) to at least 5 times the longest T1 of the protons being quantified to ensure full relaxation. |
| Signal from Water | 1. Moisture in the sample or solvent. | 1. Use a freshly opened bottle of deuterated solvent or dry the solvent over a molecular sieve. Ensure the sample is dry before preparation.[12] |
Experimental Protocols
Protocol 1: Purity Determination by GC-MS
This protocol provides a general procedure for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as hexane or ethyl acetate.
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.
Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol outlines a method for determining the absolute purity of this compound using an internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., 1,4-dinitrobenzene) into the same vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial and ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): ≥ 5 times the longest T1 of the signals of interest (a delay of 30-60 seconds is often sufficient).
-
Number of Scans: 8 or 16, depending on the sample concentration.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Data Presentation
Table 1: Example Purity Data for a Batch of this compound
| Analytical Method | Parameter | Result |
| GC-MS | Peak Area % | 95.8% |
| Identified Impurity 1 (Starting Material) | 1.5% | |
| Identified Impurity 2 (Solvent) | 0.5% | |
| Unidentified Impurities | 2.2% | |
| qNMR | Purity (w/w %) | 95.2% |
Visualizations
Caption: Experimental workflow for purity assessment.
Caption: Logical flow for troubleshooting analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rssl.com [rssl.com]
- 4. veeprho.com [veeprho.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. Troubleshooting [chem.rochester.edu]
strategies to prevent decomposition of 6-(Bromomethyl)bicyclo[3.1.0]hexane
Welcome to the technical support center for 6-(Bromomethyl)bicyclo[3.1.0]hexane. This guide is intended for researchers, scientists, and drug development professionals to provide strategies for preventing the decomposition of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for this compound?
A1: Decomposition of this compound can be identified by several observable changes:
-
Color Change: A noticeable shift from a colorless or pale yellow liquid to a darker yellow or brown coloration can indicate the formation of degradation products.
-
Formation of Precipitate: The appearance of solid material in the liquid suggests the formation of insoluble polymeric or rearranged byproducts.
-
Changes in Spectroscopic Data: Alterations in NMR, IR, or mass spectrometry data compared to a pure standard are definitive indicators of decomposition. For instance, the appearance of new peaks or disappearance of characteristic signals for the parent compound.
-
Decreased Purity by Chromatography: A decrease in the peak area of the main compound and the emergence of new peaks in GC or HPLC analysis indicates the presence of impurities due to decomposition.
Q2: What are the likely decomposition pathways for this compound?
A2: Due to its strained bicyclo[3.1.0]hexane core and the presence of a reactive bromomethyl group, several decomposition pathways are plausible:
-
Rearrangement: The strained cyclopropane ring within the bicyclic system can be susceptible to rearrangement, especially under acidic conditions or upon heating. This can lead to the formation of isomeric structures.
-
Elimination: Elimination of hydrogen bromide (HBr) can occur, particularly in the presence of bases, leading to the formation of an exocyclic double bond.
-
Substitution/Hydrolysis: The bromide is a good leaving group, making the compound susceptible to nucleophilic substitution. Reaction with trace amounts of water (hydrolysis) can lead to the corresponding alcohol.
-
Radical Decomposition: Exposure to light or radical initiators can lead to homolytic cleavage of the carbon-bromine bond, initiating radical chain reactions and polymerization.
Q3: What are the recommended storage conditions to minimize decomposition?
A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, typically between 2-8°C, to slow down potential decomposition reactions.[1] Some suppliers may even recommend colder storage.
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and reactions with atmospheric moisture.[2]
-
Light Protection: Keep the container tightly sealed and protected from light to prevent photochemically induced degradation. Amber vials or storage in a dark cabinet are recommended.
-
Container: Use a clean, dry, and inert container. Ensure the container seal is tight to prevent the ingress of moisture and air.
Q4: Are there any chemical stabilizers that can be added to prevent decomposition?
-
Epoxides: Small, unreactive epoxides can act as acid scavengers, neutralizing any HBr that may form and thus preventing acid-catalyzed decomposition.[3]
-
Hindered Amines: Non-nucleophilic, hindered amines can also act as acid scavengers.
-
Radical Inhibitors: For preventing radical-mediated decomposition, small amounts of radical inhibitors like butylated hydroxytoluene (BHT) could be considered, although their compatibility should be tested.
The concentration of these stabilizers should be kept low (typically 0.001-1.0% by weight) to avoid interference with subsequent reactions.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Compound has turned brown | - Exposure to air/light- Elevated storage temperature- Presence of acidic impurities | - Purge container with inert gas and store in a cool, dark place.- Re-purify the compound by distillation or chromatography if necessary.- Consider adding a small amount of an acid scavenger like a non-nucleophilic base. |
| Precipitate has formed | - Polymerization- Formation of insoluble byproducts | - Filter the solution under an inert atmosphere.- Analyze the precipitate to identify its nature.- If polymerization is suspected, ensure storage is free from radical initiators (light, heat). |
| Inconsistent reaction yields | - Decomposition of starting material- Reaction with trace moisture | - Check the purity of the this compound by NMR or GC before use.- Use freshly purified material for sensitive reactions.- Ensure all reaction glassware is thoroughly dried and reactions are run under an inert atmosphere. |
| NMR spectrum shows unexpected peaks | - Isomerization- Hydrolysis to the corresponding alcohol | - Compare the spectrum to a reference of a pure sample.- If isomerization is suspected, minimize exposure to heat and acidic/basic conditions.- If hydrolysis is suspected, ensure anhydrous storage and reaction conditions. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The appearance of multiple peaks besides the main product peak indicates the presence of impurities.
Protocol 2: Small-Scale Purification by Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v), is typically effective. The exact ratio should be determined by thin-layer chromatography (TLC).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the compound with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
-
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for decomposed this compound.
References
- 1. chiralen.com [chiralen.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. JP2007332056A - Method for stabilizing branched alkyl bromide and branched alkyl bromide composition - Google Patents [patents.google.com]
- 4. WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition - Google Patents [patents.google.com]
Technical Support Center: Workup Procedures for Reactions with 6-(Bromomethyl)bicyclo[3.1.0]hexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining workup procedures for reactions involving 6-(bromomethyl)bicyclo[3.1.0]hexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives during reaction workup?
A1: The main stability concern is the strained bicyclo[3.1.0]hexane ring system, which can be susceptible to ring-opening under certain conditions. Acidic conditions, in particular, should be avoided as they can lead to the formation of rearranged cyclopentyl or cyclohexyl derivatives. The bromomethyl group itself is a reactive electrophile and can be prone to hydrolysis or elimination, especially in the presence of strong bases or nucleophilic solvents at elevated temperatures.
Q2: What is a general aqueous workup procedure for reactions involving this compound?
A2: A typical aqueous workup involves quenching the reaction mixture with a mild aqueous solution, such as saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃). This is followed by extraction of the product into an organic solvent like ethyl acetate or diethyl ether. The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The choice of quenching solution should be guided by the reaction conditions; for instance, a basic quench should be used to neutralize an acidic reaction mixture, but strong bases should be used with caution to prevent elimination byproducts.
Q3: How can I purify my product after the initial workup?
A3: Silica gel column chromatography is a common method for purifying products derived from this compound. The choice of eluent will depend on the polarity of the product. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The ratio can be optimized based on thin-layer chromatography (TLC) analysis.
Q4: What are the potential byproducts I should be aware of?
A4: Potential byproducts can arise from several pathways:
-
Elimination: Treatment with base can lead to the formation of 6-methylenebicyclo[3.1.0]hexane.
-
Hydrolysis: Reaction with water, especially under neutral or slightly basic conditions, can produce 6-(hydroxymethyl)bicyclo[3.1.0]hexane.
-
Ring-opening: As mentioned, acidic conditions can cause rearrangement of the bicyclic core.[1]
-
Over-reaction: If the nucleophile is polyfunctional, multiple substitutions might occur.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of desired product after workup. | 1. Degradation on silica gel: The product may be unstable on silica gel. 2. Ring-opening during acidic workup: The bicyclo[3.1.0]hexane ring is sensitive to acid. 3. Hydrolysis of the bromomethyl group: The starting material or product may have been hydrolyzed during the workup. | 1. Perform a small-scale test to assess stability on silica. Consider alternative purification methods like preparatory TLC, crystallization, or distillation. 2. Use a neutral or mildly basic quench (e.g., saturated NaHCO₃ solution) instead of an acidic one. 3. Ensure all workup steps are performed promptly and at low temperatures. Use anhydrous solvents for extraction if the product is highly water-sensitive. |
| Presence of a significant amount of elimination byproduct (6-methylenebicyclo[3.1.0]hexane). | Use of a strong or sterically hindered base: Strong bases can promote E2 elimination. | Use a milder base for neutralization (e.g., NaHCO₃, K₂CO₃). If a strong base is required for the reaction, consider adding it at a low temperature and quenching the reaction carefully. |
| Product appears to have rearranged (e.g., NMR shows signals inconsistent with a bicyclo[3.1.0]hexane skeleton). | Exposure to acidic conditions: The strained ring system can rearrange in the presence of acid.[1] | Strictly avoid acidic conditions during workup and purification. If an acidic quench is necessary, neutralize the solution immediately with a mild base before extraction. |
| Difficulty in separating the product from starting material by chromatography. | Similar polarity: The product and starting material may have very similar Rf values. | Optimize the eluent system for column chromatography. Try different solvent systems (e.g., hexane/acetone, dichloromethane/methanol). If separation is still challenging, consider derivatizing the product to alter its polarity before chromatography. |
Experimental Protocols
General Aqueous Workup for Nucleophilic Substitution
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Validation & Comparative
A Comparative Guide to 6-(Bromomethyl)bicyclo[3.1.0]hexane and Other Alkylating Agents for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 6-(Bromomethyl)bicyclo[3.1.0]hexane with established alkylating agents. This document synthesizes available data to evaluate its potential as a therapeutic agent, supported by experimental context and methodologies.
The landscape of cancer therapeutics has been significantly shaped by the advent of DNA alkylating agents. These compounds covalently modify the DNA of cancer cells, inducing cytotoxicity and halting their proliferation.[1] While effective, their application is often accompanied by significant side effects due to a lack of specificity for cancer cells.[1] The ongoing quest for novel alkylating agents with improved therapeutic indices has led to the exploration of unique chemical scaffolds, such as the bicyclo[3.1.0]hexane system. This guide focuses on this compound, a molecule whose strained cyclopropane ring suggests a potential for DNA alkylation.
Introduction to this compound
This compound is a bicyclic organic compound featuring a bromomethyl group attached to a bicyclo[3.1.0]hexane core. The defining feature of this molecule is the presence of a cyclopropane ring, which introduces significant ring strain.[2][3] This inherent strain is hypothesized to enhance the reactivity of the bromomethyl group, making it a potentially effective alkylating agent. The departure of the bromide ion would be facilitated by the release of ring strain in the transition state, leading to the formation of a reactive carbocation that can then alkylate nucleophilic sites on DNA, primarily the N7 position of guanine.
Comparison with Established Alkylating Agents
To contextualize the potential of this compound, it is compared against two widely used clinical alkylating agents: Cyclophosphamide and Melphalan.
Cyclophosphamide is a nitrogen mustard prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to form the active alkylating metabolites, phosphoramide mustard and acrolein.[4] It is known for its broad-spectrum activity against various cancers.
Melphalan , another nitrogen mustard, is an amino acid derivative that is actively transported into cells.[5] Its cytotoxicity is directly related to the formation of interstrand cross-links in DNA.[5]
Below is a comparative summary of their key properties. It is important to note that direct experimental data for this compound as a DNA alkylating agent is not currently available in the public domain. The properties listed are therefore inferred from its chemical structure and the known reactivity of similar compounds.
Table 1: Comparison of Chemical and Biological Properties
| Property | This compound (Predicted) | Cyclophosphamide | Melphalan |
| Class | Bicyclic Alkylating Agent | Nitrogen Mustard | Nitrogen Mustard |
| Mechanism of Action | Monoalkylation of DNA | Cross-linking of DNA | Cross-linking of DNA |
| Activation | Spontaneous (strain-release assisted) | Metabolic (CYP450) | Spontaneous |
| Reactivity | High (due to ring strain) | Low (prodrug) | Moderate |
| Toxicity Profile | Unknown | Myelosuppression, Hemorrhagic Cystitis | Myelosuppression, Mucositis |
| Primary DNA Adducts | N7-alkylguanine | N7-alkylguanine, Inter/Intrastrand Cross-links | N7-alkylguanine, Inter/Intrastrand Cross-links |
Experimental Data and Protocols
While specific experimental data for this compound is lacking, studies on other bicyclo[3.1.0]hexane derivatives have demonstrated their potential as cytotoxic agents. For instance, various spiro-fused 3-azabicyclo[3.1.0]hexanes have shown significant antiproliferative activity against a range of human cancer cell lines, with IC50 values in the low micromolar range.[6][7][8][9][10]
Table 2: Cytotoxicity of Selected Bicyclo[3.1.0]hexane Derivatives
| Compound | Cell Line | IC50 (µM) after 72h | Reference |
| Spiro-fused 3-azabicyclo[3.1.0]hexane derivative | K562 (Human erythroleukemia) | 9 ± 1 µg/mL | [7] |
| Spiro-fused 3-azabicyclo[3.1.0]hexane-oxindole | Jurkat (Human T-cell leukemia) | 2 ± 1 to 12 ± 1 | [8] |
A direct comparison of cytotoxicity between Cyclophosphamide and Melphalan in myelomatosis patients showed no statistically significant difference in median survival times.[11][12] However, other studies suggest that Melphalan may be a more potent leukemogen than Cyclophosphamide.[13]
Key Experimental Protocols
To rigorously evaluate the potential of this compound as an alkylating agent, the following experimental protocols are recommended:
1. In Vitro DNA Alkylation Assay:
-
Objective: To determine the ability of the compound to directly alkylate DNA.
-
Methodology:
-
Incubate purified calf thymus DNA with varying concentrations of this compound at 37°C for a defined period.
-
Isolate the DNA and digest it to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by LC-MS/MS to identify and quantify any alkylated adducts, such as N7-(bicyclo[3.1.0]hexan-6-ylmethyl)guanine.
-
A suitable positive control would be a known monofunctional alkylating agent like methyl methanesulfonate (MMS).
-
2. Cytotoxicity Assay (MTS Assay):
-
Objective: To assess the antiproliferative activity of the compound against cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., HeLa, K562) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, Cyclophosphamide (with a metabolic activation system like S9 fraction), and Melphalan for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm to determine the number of viable cells.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]
-
3. Comet Assay for DNA Damage:
-
Objective: To visualize and quantify DNA strand breaks and alkali-labile sites induced by the compound.[14][15]
-
Methodology:
-
Treat cells with the test compounds for a short period.
-
Embed the cells in agarose on a microscope slide and lyse them to remove membranes and proteins.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye and visualize under a microscope.
-
The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.
Caption: Proposed DNA alkylation pathway for this compound.
Caption: Experimental workflow for determining cytotoxicity using the MTS assay.
Conclusion
This compound represents a novel scaffold with theoretical potential as a DNA alkylating agent due to its inherent ring strain. While direct experimental evidence of its alkylating capacity and cytotoxicity is currently unavailable, preliminary data from structurally related bicyclo[3.1.0]hexane derivatives are promising. Further investigation using the outlined experimental protocols is crucial to fully characterize its activity and determine its potential as a next-generation cancer therapeutic. A direct, side-by-side comparison with established agents like Cyclophosphamide and Melphalan under standardized conditions will be essential to ascertain its relative efficacy and toxicity profile. The unique structural features of this compound may offer a different reactivity profile, potentially leading to a distinct spectrum of activity and a more favorable therapeutic window.
References
- 1. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. mdpi.com [mdpi.com]
- 9. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bmj.com [bmj.com]
- 12. Myelomatosis: Comparison of Melphalan and Cyclophosphamide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acpjournals.org [acpjournals.org]
- 14. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Validating the Structure of 6-(Bromomethyl)bicyclo[3.1.0]hexane Derivatives: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the structural elucidation and validation of 6-(bromomethyl)bicyclo[3.1.0]hexane derivatives. This guide provides a comparative overview of key experimental methods, their data outputs, and detailed protocols to ensure accurate structural assignment.
The bicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active molecules and natural products.[1] Derivatives, such as those containing a bromomethyl group, serve as important synthetic intermediates in medicinal chemistry. Accurate determination of their three-dimensional structure is crucial for understanding their reactivity, biological activity, and for rational drug design. This guide compares the most common and powerful analytical techniques for the structural validation of this compound derivatives: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique depends on the nature of the sample, the desired level of structural detail, and the availability of instrumentation. A combination of these methods often provides the most comprehensive and unambiguous structural validation.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing | Connectivity of atoms, stereochemistry, conformational dynamics in solution | Molecular weight, elemental composition |
| Sample Requirement | Single, high-quality crystal | Soluble sample in a suitable deuterated solvent | Small sample amount, can be in solution or solid state |
| Strengths | Unambiguous determination of absolute stereochemistry | Provides information about the molecule's structure and dynamics in solution | High sensitivity, provides accurate molecular weight and formula |
| Limitations | Crystal growth can be challenging; structure is in the solid state | Complex spectra for large molecules, may not provide absolute stereochemistry directly | Does not provide information on stereochemistry or connectivity |
Experimental Data Comparison
Below are tables summarizing typical quantitative data obtained from X-ray crystallography and NMR spectroscopy for bicyclo[3.1.0]hexane derivatives.
Table 1: Representative Single-Crystal X-ray Diffraction Data for Bicyclo[3.1.0]hexane Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide | Triclinic | P-1 | 9.89(1) | 9.53(1) | 5.602(5) | 104.71(2) | 83.59(2) | 100.20(1) | [2] |
| C₁₇H₁₉NO₇ | Triclinic | P-1 | 8.3387(5) | 10.1389(6) | 10.4935(6) | 98.5259(8) | 100.4967(8) | 101.1562(7) | [3] |
| C₃₈H₂₉N₇O₁₂ | Monoclinic | P2₁ | 6.8522(11) | 17.747(3) | 13.729(2) | 90 | 99.006(2) | 90 | [4] |
Table 2: Representative ¹H and ¹³C NMR Data for a Bicyclo[3.1.0]hexane Derivative
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2-CH | 8.90 (s, 1H) | 149.6 |
| 6-CH | 8.36 (s, 1H) | 112.8 |
| C-5 | - | 151.5 |
| OCH₂ | - | 65.4 |
| C-1 | - | 35.7 |
| C-5' | - | 33.0 |
| C-6' | - | 10.5 |
Source: Adapted from representative data for a bicyclo[3.1.0]hexane-based nucleoside.[5] The specific shifts for this compound will differ but the table illustrates the type of data obtained.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the this compound derivative are typically grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., hexanes/ethyl acetate).[6]
-
Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., Nonius Kappa CCD or Bruker PLATFORM).[3][7] Data are collected at a controlled temperature, often low temperature (e.g., 193 K), using Mo Kα radiation (λ = 0.71073 Å).[3][7]
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares techniques using software packages like SHELXS-97 and SHELXL-97.[7] An absorption correction may be applied.[3] The final structure is validated and visualized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 600 MHz).[5] For full structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are often necessary to establish connectivity and stereochemistry.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to determine the structure.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) or by direct infusion.
-
Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to determine the elemental composition.[5]
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized this compound derivative.
Caption: A logical workflow for the structural validation of this compound derivatives.
References
- 1. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 2-(Methoxymethoxy)-1-(4-oxobicyclo[3.1.0]hexan-1-yl)ethyl 4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships [mdpi.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study on the Reactivity of 6-(Bromomethyl)bicyclo[3.1.0]hexane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of exo- and endo-6-(bromomethyl)bicyclo[3.1.0]hexane isomers. Due to the limited availability of direct comparative experimental data in the current literature, this document outlines a proposed experimental framework and discusses the expected outcomes based on established principles of physical organic chemistry. The bicyclo[3.1.0]hexane skeleton is a key structural motif in a variety of biologically active molecules, and understanding the reactivity of its derivatives is crucial for the design and synthesis of novel therapeutic agents.
Introduction
The bicyclo[3.1.0]hexane framework presents a unique conformational and stereoelectronic environment. The fusion of a cyclopropane ring to a five-membered ring introduces significant strain and dictates the spatial orientation of substituents. The reactivity of a substituent at the C6 position, such as a bromomethyl group, is expected to be highly dependent on its stereochemistry—whether it is in the exo (pointing away from the five-membered ring) or endo (pointing towards the five-membered ring) position. This guide will explore the anticipated differences in reactivity of these two isomers in nucleophilic substitution reactions, drawing parallels from studies on related cyclopropylmethyl and bicyclic systems.
Experimental Protocols
To empirically determine the relative reactivities of the exo- and endo-6-(bromomethyl)bicyclo[3.1.0]hexane isomers, a series of experiments are proposed. These protocols are based on standard methodologies for studying reaction kinetics and mechanisms in organic chemistry.
Synthesis of exo- and endo-6-(Bromomethyl)bicyclo[3.1.0]hexane
The stereoselective synthesis of each isomer is a prerequisite for a comparative study. A potential synthetic route, adaptable from known procedures for related bicyclo[3.1.0]hexane systems, is outlined below. The key step is a stereoselective cyclopropanation of a suitable cyclopentene precursor.
1. Synthesis of Bicyclo[3.1.0]hexane-6-carboxylic acid isomers:
-
exo-Bicyclo[3.1.0]hexane-6-carboxylic acid can be synthesized via the Simmons-Smith cyclopropanation of ethyl cyclopent-1-ene-1-carboxylate, followed by hydrolysis. The bulky ester group directs the cyclopropanation to the opposite face, yielding the exo product.
-
The endo-isomer can be accessed through alternative routes, potentially involving intramolecular cyclization strategies or the use of specific catalysts that favor endo selectivity in the cyclopropanation of related precursors.
2. Reduction to the corresponding alcohols:
-
The separated exo- and endo-carboxylic acids are reduced to the corresponding primary alcohols, exo- and endo-6-(hydroxymethyl)bicyclo[3.1.0]hexane, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
3. Bromination of the alcohols:
-
The respective alcohols are then converted to the target bromides, exo- and endo-6-(bromomethyl)bicyclo[3.1.0]hexane, using a reagent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
Reactivity Studies: Solvolysis
Solvolysis is a classic method for probing the reactivity of alkyl halides and the stability of the resulting carbocationic intermediates.
1. Kinetic Measurements:
-
The rates of solvolysis for both the exo and endo isomers will be determined in a suitable solvent system (e.g., 80% aqueous ethanol) at various temperatures.
-
The disappearance of the starting material or the appearance of hydrobromic acid can be monitored over time using techniques such as gas chromatography (GC) or by titration of the liberated acid with a standardized base.
-
From these measurements, the first-order rate constants (k) at each temperature can be calculated.
2. Product Analysis:
-
At the completion of the solvolysis reaction, the product mixture will be neutralized, extracted, and analyzed by GC-MS and NMR spectroscopy to identify the structures and determine the relative yields of all products formed.
Predicted Reactivity and Mechanistic Discussion
The reactivity of 6-(bromomethyl)bicyclo[3.1.0]hexane isomers is expected to be dominated by the participation of the adjacent cyclopropane ring in the departure of the bromide leaving group. This participation leads to the formation of a non-classical bicyclo[3.1.0]hex-6-ylmethyl cation. The stereochemistry of the starting isomer is predicted to have a profound impact on the rate of this process and the subsequent product distribution.
The solvolysis is anticipated to proceed through a carbocationic intermediate, which can be stabilized by the neighboring cyclopropane ring. This participation is expected to be more favorable for the exo-isomer, where the C-Br bond is anti-periplanar to one of the internal C-C bonds of the cyclopropane ring, allowing for efficient orbital overlap and delocalization of the developing positive charge. The endo-isomer, with a less favorable geometric arrangement for such participation, is expected to react more slowly.
The intermediate carbocation can then be trapped by the solvent from different positions, leading to a mixture of rearranged products, including substituted cyclohexenes and cyclopentenylmethanols. The stereochemistry of the products will provide valuable insight into the structure of the intermediate carbocation.
Data Presentation (Hypothetical)
The following tables present hypothetical data to illustrate the expected outcomes of the proposed comparative study.
Table 1: Hypothetical Solvolysis Rate Constants in 80% Aqueous Ethanol at 50°C
| Isomer | Rate Constant (k) [s⁻¹] | Relative Rate |
| exo-6-(Bromomethyl)bicyclo[3.1.0]hexane | 1.2 x 10⁻⁴ | 100 |
| endo-6-(Bromomethyl)bicyclo[3.1.0]hexane | 1.2 x 10⁻⁶ | 1 |
Table 2: Hypothetical Product Distribution from Solvolysis in 80% Aqueous Ethanol
| Isomer | Product 1 (e.g., Cyclohex-3-en-1-ylmethanol) | Product 2 (e.g., 2-(Hydroxymethyl)bicyclo[3.1.0]hexane) | Other Products |
| exo | 65% | 25% | 10% |
| endo | 40% | 50% | 10% |
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Comparative Biological Activity of 6-(Bromomethyl)bicyclo[3.1.0]hexane Analogs: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative studies on the biological activity of 6-(Bromomethyl)bicyclo[3.1.0]hexane analogs. While the bicyclo[3.1.0]hexane scaffold is a recurring motif in a variety of biologically active molecules, specific data on derivatives featuring a bromomethyl group at the 6-position is scarce, preventing a direct, data-driven comparison of their activities.
This guide, intended for researchers, scientists, and drug development professionals, will summarize the broader context of the biological activities observed in various bicyclo[3.1.0]hexane derivatives, highlighting the potential areas where 6-(bromomethyl) analogs might show interesting properties. The information is based on a systematic search of scientific databases and patent literature.
General Biological Activities of Bicyclo[3.1.0]hexane Derivatives
The bicyclo[3.1.0]hexane core is a rigid, three-dimensional structure that is often used in medicinal chemistry to create conformationally constrained analogs of more flexible molecules. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. Various derivatives of this scaffold have been investigated for a range of therapeutic applications.
Antiviral Activity
Several bicyclo[3.1.0]hexane derivatives have been explored as antiviral agents. For instance, a patent describes bicyclo[3.1.0]hexane derivatives for the treatment of viral infections such as Hepatitis C Virus (HCV).[1][2] Additionally, nucleoside analogs incorporating a bicyclo[3.1.0]hexenyl moiety have been synthesized and evaluated for their anti-HIV activity.[3] These studies suggest that the bicyclo[3.1.0]hexane scaffold can serve as a carbocyclic replacement for the ribose sugar in nucleosides, potentially leading to compounds with improved metabolic stability and antiviral efficacy.
Antitumor Activity
The bicyclo[3.1.0]hexane framework is also present in compounds with potential antitumor properties. Studies on 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have demonstrated their cytotoxic effects against various cancer cell lines.[4] These compounds were found to induce apoptosis and disrupt the actin cytoskeleton of cancer cells, highlighting a potential mechanism of their anticancer activity.
Neurological and Metabolic Activities
Beyond infectious diseases and oncology, bicyclo[3.1.0]hexane analogs have shown promise in other therapeutic areas. For example, certain derivatives have been investigated as antagonists of metabotropic glutamate 2/3 receptors, suggesting their potential for the treatment of depression.[5] Furthermore, exo-bicyclo[3.1.0]hexane-6-carboxylic acid and related compounds have been identified as oral hypoglycemic agents, indicating a possible role in managing diabetes.[6]
Data Presentation
Due to the lack of specific comparative data for this compound analogs, a quantitative comparison table cannot be generated at this time. Should such data become available in the future, it would typically be presented as follows, comparing metrics such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values against various biological targets.
Hypothetical Data Table Structure:
| Compound ID | Modification on Bicyclo[3.1.0]hexane Ring | Target | Assay Type | IC₅₀ / EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| Analog 1 | 6-(Bromomethyl) | Target A | Enzymatic | X.X ± Y.Y | >ZZ | >W |
| Analog 2 | 6-(Azidomethyl) | Target A | Cell-based | A.A ± B.B | >ZZ | >W |
| Analog 3 | 6-(Hydroxymethyl) | Target A | Enzymatic | C.C ± D.D | >ZZ | >W |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. While specific protocols for this compound analogs are not available, below are generalized methodologies for key experiments commonly cited in the evaluation of biologically active compounds.
General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, K562) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (analogs) are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The CC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
In Vitro Antiviral Assay (Plaque Reduction Assay)
-
Cell Seeding: A confluent monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) is prepared in 24-well plates.
-
Virus Infection: The cell monolayer is infected with a known titer of the virus (e.g., 100 plaque-forming units per well) and incubated for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: The viral inoculum is removed, and the cells are overlaid with a medium (e.g., DMEM with 2% fetal bovine serum and 0.5% methylcellulose) containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.
-
Plaque Visualization and Counting: The overlay medium is removed, and the cell monolayer is fixed and stained (e.g., with a solution of 0.1% crystal violet in 20% ethanol). The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50%.
Visualizations
The following diagrams illustrate a general workflow for the screening of biological activity and a hypothetical signaling pathway that could be investigated.
Caption: A generalized workflow for the discovery and development of biologically active compounds.
Caption: A hypothetical signaling pathway potentially modulated by a bicyclo[3.1.0]hexane analog.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. US8921341B2 - Antiviral compounds - Google Patents [patents.google.com]
- 3. Synthesis of enantiomerically pure D- and L-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. exo-Bicyclo(3.1.0)hexane-6-carboxylic acid and related compounds, oral hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Stereoselectivity of Reactions with 6-(Bromomethyl)bicyclo[3.1.0]hexane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.1.0]hexane framework is a key structural motif in a variety of biologically active molecules and natural products. Its inherent ring strain and defined three-dimensional structure make it an attractive scaffold in medicinal chemistry for constraining the conformation of bioactive compounds. 6-(Bromomethyl)bicyclo[3.1.0]hexane serves as a versatile starting material for introducing diverse functionalities onto this bicyclic core. Understanding and controlling the stereoselectivity of reactions at the bromomethyl group and on the bicyclic system itself is paramount for the rational design and synthesis of novel therapeutic agents.
This guide provides a comparative analysis of the stereoselectivity observed in various reactions involving this compound and related derivatives. The information is compiled from peer-reviewed literature and is intended to assist researchers in predicting and controlling the stereochemical outcomes of their synthetic transformations.
Comparison of Stereoselective Reactions
The stereochemical outcome of reactions involving this compound is highly dependent on the nature of the reagent, the reaction conditions, and the initial stereochemistry of the bicyclic system (i.e., endo vs. exo isomers of the bromomethyl group). The rigid, fused-ring structure often dictates the facial selectivity of approaching reagents.
| Reaction Type | Substrate | Reagent/Catalyst | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Nucleophilic Substitution (SN2) | cis-4-Bromobicyclo[3.1.0]hexane-1-carboxylate | NaN3 | trans-4-Azidobicyclo[3.1.0]hexane-1-carboxylate | 6:1 (trans:cis) | |
| Intramolecular Cyclopropanation | N-Boc-2,5-dihydropyrrole | Ethyl diazoacetate, Dirhodium(II) catalyst | exo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates | High diastereoselectivity | [1] |
| (3+2) Annulation | Cyclopropenes and Aminocyclopropanes | Photoredox catalyst | Substituted bicyclo[3.1.0]hexanes | High diastereoselectivity with fluorinated derivatives | [2] |
| Reduction | Substituted 3-azabicyclo[3.1.0]hex-2-enes | NaBH3CN | Substituted 3-azabicyclo[3.1.0]hexanes | Single stereoisomer reported | [3] |
| Asymmetric Deprotonation | meso-Bicyclo[3.1.0]hexan-2-one | Chiral Lithium Amide | Chiral silyl enol ether | High enantioselectivity | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published research. Below are representative procedures for key transformations involving the bicyclo[3.1.0]hexane scaffold.
Protocol 1: Diastereoselective Nucleophilic Substitution with Azide
This protocol is adapted from the synthesis of a related bicyclo[3.1.0]hexane derivative and illustrates a typical nucleophilic substitution reaction.
Synthesis of trans-4-Azidobicyclo[3.1.0]hexane-1-carboxylate [5]
-
To a solution of cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate in a suitable aprotic polar solvent (e.g., DMF) is added sodium azide (NaN3).
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature) and monitored by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired trans-azide as the major diastereomer. The diastereomeric ratio is determined by spectroscopic methods (e.g., 1H NMR).
Protocol 2: General Procedure for (3+2) Annulation to Synthesize Bicyclo[3.1.0]hexanes
This protocol is a general representation of the photoredox-catalyzed (3+2) annulation for the synthesis of the bicyclo[3.1.0]hexane core, adapted from published methods.[2][6]
-
In a reaction vessel, the cyclopropene (1.0 equiv.), the aminocyclopropane (1.8 equiv.), and the photoredox catalyst (e.g., 4DPAIPN, 5 mol%) are dissolved in a suitable solvent (e.g., CH3NO2).
-
The reaction mixture is degassed and then irradiated with blue LEDs at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the bicyclo[3.1.0]hexane product. The diastereoselectivity is determined by 1H NMR analysis of the crude reaction mixture.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and concepts related to the stereoselectivity of reactions with bicyclo[3.1.0]hexane derivatives.
Caption: Nucleophilic substitution on a bicyclo[3.1.0]hexane system.
Caption: Workflow for the (3+2) annulation to form bicyclo[3.1.0]hexanes.
Caption: Key factors controlling the stereoselectivity of reactions.
Conclusion
The stereoselectivity of reactions involving this compound is a critical consideration for the synthesis of complex, biologically active molecules. The rigid bicyclic framework exerts significant steric and electronic influence on the course of chemical transformations. While nucleophilic substitution reactions can proceed with a degree of diastereoselectivity, the development of highly stereoselective methods often relies on catalyst control or the inherent facial bias of the bicyclic system. The data and protocols presented in this guide offer a starting point for researchers to navigate the complexities of stereocontrol in this important class of compounds. Further investigation into a broader range of reactions with specifically this compound is warranted to build a more comprehensive understanding and predictive models for its reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Analysis of 6-(Bromomethyl)bicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of the synthetic compound 6-(Bromomethyl)bicyclo[3.1.0]hexane. While direct cross-reactivity studies on this specific molecule are not publicly available, this document outlines a framework for its evaluation based on the known biological activities of structurally related bicyclo[3.1.0]hexane derivatives. Compounds containing the bicyclo[3.1.0]hexane scaffold have been identified as ligands for various biological targets, including adenosine receptors, opioid receptors, and as ketohexokinase inhibitors.[1][2] This guide will focus on a hypothetical cross-reactivity assessment against the adenosine receptor family, given the significant research into bicyclo[3.1.0]hexane-based adenosine receptor ligands.[3]
Introduction to this compound and Potential Cross-Reactivity
This compound is a bicyclic organic compound featuring a reactive bromomethyl group. Its rigid bicyclo[3.1.0]hexane core is a key structural motif in various biologically active molecules.[4][5] The presence of this scaffold suggests a potential for interaction with protein targets that recognize this specific three-dimensional shape. Cross-reactivity, the binding of a compound to multiple, often related, biological targets, is a critical aspect of drug development, influencing both therapeutic efficacy and off-target side effects. This guide explores a hypothetical cross-reactivity profile of this compound against the four subtypes of adenosine receptors (A1, A2A, A2B, and A3) and provides the necessary experimental framework for such an investigation.
Comparative Compounds
For a comprehensive cross-reactivity study, this compound would be compared against known selective ligands for each of the adenosine receptor subtypes.
Table 1: Reference Compounds for Adenosine Receptor Subtypes
| Receptor Subtype | Selective Ligand | Primary Function/Association |
| A1 | CPA (N6-Cyclopentyladenosine) | Cardioprotection, anti-inflammatory |
| A2A | CGS 21680 | Vasodilation, anti-inflammatory, neuroprotection |
| A2B | BAY 60-6583 | Inflammation, bronchoconstriction |
| A3 | IB-MECA (N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide) | Cardioprotection, anti-inflammatory, anti-cancer |
Experimental Design for Cross-Reactivity Profiling
A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound to a specific receptor and assess its cross-reactivity against other receptors.
Experimental Workflow
The following diagram illustrates the workflow for assessing the cross-reactivity of this compound.
Caption: Experimental workflow for competitive radioligand binding assay.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for determining the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.
Objective: To determine the inhibitory constant (Ki) of the test compound at human adenosine A1, A2A, A2B, and A3 receptors.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest.
-
Radioligand specific for each receptor subtype (e.g., [³H]CPA for A1, [³H]CGS 21680 for A2A, [³H]DPCPX for A2B, and [¹²⁵I]AB-MECA for A3).
-
Test compound: this compound.
-
Reference compounds (as listed in Table 1).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and adenosine deaminase).
-
96-well filter plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture Preparation: In each well of a 96-well plate, combine:
-
Cell membranes (typically 10-50 µg of protein).
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of the test compound or reference compound.
-
Assay buffer to reach the final volume.
-
Include wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand).
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the filter plates to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Data Presentation
The following tables present hypothetical data for the cross-reactivity of this compound against the adenosine receptor family.
Table 2: Hypothetical Binding Affinities (Ki, nM) of this compound and Reference Compounds
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) |
| This compound | 850 | >10,000 | >10,000 | 120 |
| CPA | 1.2 | 1500 | >10,000 | 2500 |
| CGS 21680 | 2200 | 2.5 | 5000 | 8000 |
| BAY 60-6583 | >10,000 | 8000 | 5.1 | >10,000 |
| IB-MECA | 3500 | 4500 | 8000 | 0.8 |
Table 3: Hypothetical Selectivity Profile of this compound
| Comparison | Selectivity Fold (Ki ratio) |
| A1 vs A3 | 7.1-fold for A3 |
| A2A vs A3 | >83-fold for A3 |
| A2B vs A3 | >83-fold for A3 |
Adenosine Receptor Signaling Pathway
Understanding the downstream signaling pathways of the adenosine receptors is crucial for interpreting the functional consequences of binding.
Caption: Simplified adenosine receptor signaling pathways.
This diagram illustrates that A1 and A3 receptors primarily couple to inhibitory G proteins (Gαi/o) to decrease cyclic AMP (cAMP) levels. A2A and A2B receptors couple to stimulatory G proteins (Gαs) to increase cAMP. The A3 receptor can also couple to Gαq to activate the phospholipase C (PLC) pathway.
Conclusion
This guide outlines a comprehensive, albeit hypothetical, framework for assessing the cross-reactivity of this compound. Based on the activities of related bicyclo[3.1.0]hexane derivatives, a focused investigation into its interaction with the adenosine receptor family is warranted. The provided experimental protocols and data presentation formats offer a clear path for researchers to conduct such studies. A thorough understanding of a compound's cross-reactivity is paramount for the development of safe and effective therapeutics. The methodologies described herein are fundamental to achieving this goal.
References
- 1. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20170183328A1 - Substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6-(Bromomethyl)bicyclo[3.1.0]hexane: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of appropriate chemical scaffolds is a critical step in the synthesis of novel therapeutics. This guide provides a comparative analysis of 6-(Bromomethyl)bicyclo[3.1.0]hexane, a key building block in the development of conformationally restricted molecules, benchmarking its utility in specific, high-value applications against alternative synthetic strategies.
The unique tricyclic structure of this compound offers significant advantages in drug design, primarily by imparting conformational rigidity to the target molecule. This rigidity can lock the molecule in a bioactive conformation, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide will explore these advantages in the context of developing A3 adenosine receptor (A3AR) agonists and metabotropic glutamate receptor 2/3 (mGluR2/3) antagonists.
I. Application in the Synthesis of A3 Adenosine Receptor (A3AR) Agonists
The bicyclo[3.1.0]hexane moiety serves as a rigid scaffold to mimic the ribose sugar in nucleoside analogs, locking the molecule in a "Northern" (N) methanocarba conformation. This specific conformation has been identified as preferred for binding to the A3 adenosine receptor, leading to the development of highly potent and selective agonists.
Performance Comparison: Bicyclo[3.1.0]hexane Scaffold vs. Flexible Nucleosides
While direct, quantitative comparisons of the synthetic efficiency of this compound against acyclic or other cyclic precursors in terms of reaction yield and time are not extensively documented in publicly available literature, the superior biological activity of the resulting compounds serves as a critical benchmark. The conformational constraint imposed by the bicyclo[3.1.0]hexane ring is a key driver for the enhanced affinity and selectivity of these A3AR agonists.
| Parameter | Bicyclo[3.1.0]hexane-based Agonists | Traditional Flexible Nucleoside Agonists | Advantage of Bicyclo[3.1.0]hexane |
| Receptor Affinity (Ki) | Nanomolar to sub-nanomolar range is achievable. | Generally lower affinity. | Higher potency due to pre-organization of the pharmacophore in the optimal binding conformation. |
| Receptor Selectivity | High selectivity for A3AR over other adenosine receptor subtypes (A1, A2A, A2B).[1] | Often exhibit cross-reactivity with other receptor subtypes. | Reduced off-target effects and a better safety profile. |
| Efficacy | Can be modulated from full to partial agonists. | Efficacy varies widely. | The rigid scaffold allows for fine-tuning of the molecule's interaction with the receptor, influencing its signaling bias.[2] |
| Metabolic Stability | The carbocyclic nature can lead to increased resistance to enzymatic degradation. | The glycosidic bond in traditional nucleosides can be susceptible to hydrolysis. | Potentially improved pharmacokinetic properties and longer duration of action. |
Experimental Workflow: Synthesis of a Bicyclo[3.1.0]hexane-based A3AR Agonist
The following diagram outlines a generalized synthetic workflow for the preparation of A3AR agonists incorporating the bicyclo[3.1.0]hexane scaffold, starting from a suitable precursor derived from this compound.
Figure 1. Generalized workflow for A3AR agonist synthesis.
Key Experimental Protocol: Synthesis of a (N)-Methanocarba Nucleoside Analog
The synthesis of potent A3AR agonists often involves the coupling of a functionalized bicyclo[3.1.0]hexane intermediate with a desired nucleobase. A representative procedure, based on descriptions of similar syntheses, is outlined below.[1][3]
-
Preparation of the Bicyclo[3.1.0]hexane Intermediate:
-
Start with a suitable derivative of this compound, often a protected diol.
-
Introduce a leaving group, such as a tosylate or mesylate, at a key position for subsequent nucleophilic substitution.
-
-
Mitsunobu Coupling:
-
Dissolve the bicyclo[3.1.0]hexane intermediate and the desired purine or pyrimidine base (e.g., 2,6-dichloropurine) in a suitable anhydrous solvent such as THF.
-
Add triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Purify the coupled product by column chromatography.
-
-
Functionalization of the Nucleobase:
-
The coupled product can be further modified. For example, the chloro groups on a purine ring can be displaced by amines to introduce desired side chains.
-
This is typically achieved by heating the compound with the desired amine in a suitable solvent like ethanol or isopropanol.
-
-
Deprotection:
-
Remove any protecting groups (e.g., acetonides, silyl ethers) using standard deprotection protocols (e.g., acid treatment for acetonides, fluoride source for silyl ethers) to yield the final active compound.
-
Purify the final product by HPLC.
-
A3 Adenosine Receptor Signaling Pathway
Activation of the A3AR by an agonist, such as one derived from the bicyclo[3.1.0]hexane scaffold, initiates a cascade of intracellular events. A3ARs are primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[4][5]
Figure 2. A3 Adenosine Receptor signaling pathway.
II. Application in the Synthesis of mGluR2/3 Antagonists
The bicyclo[3.1.0]hexane framework has also been effectively utilized to create conformationally constrained analogs of glutamic acid. These analogs have been developed as potent and selective antagonists for the metabotropic glutamate receptors 2 and 3 (mGluR2/3), which are promising targets for the treatment of depression and other CNS disorders.
Performance Comparison: Bicyclo[3.1.0]hexane Scaffold vs. Other Glutamate Analogs
The rigid bicyclo[3.1.0]hexane core restricts the orientation of the carboxylic acid and amino groups, mimicking a specific binding conformation of glutamate. This leads to compounds with high affinity and antagonist activity at mGluR2/3 receptors.
| Parameter | Bicyclo[3.1.0]hexane-based Antagonists | Other Glutamate Analogs (e.g., flexible or other cyclic) | Advantage of Bicyclo[3.1.0]hexane |
| Receptor Affinity (Ki) | High affinity, with some compounds reaching the low nanomolar range.[6] | Affinity can be variable and may require more extensive optimization. | The rigid scaffold provides a strong foundation for high-affinity binding. |
| Functional Activity | Can be designed as potent antagonists.[6][7] | May exhibit mixed agonist/antagonist profiles or lower antagonist potency. | The defined stereochemistry allows for precise control over the functional activity. |
| Selectivity | Good selectivity for mGluR2/3 over other mGluR subtypes can be achieved. | Selectivity can be a challenge with more flexible analogs. | The constrained conformation helps to avoid interactions with the binding pockets of other mGluR subtypes. |
| Synthetic Accessibility | Stereocontrolled, high-yielding syntheses have been developed.[8] | Synthetic routes can be complex and may result in difficult-to-separate isomers. | Established synthetic pathways facilitate the generation of diverse analogs for SAR studies. |
Experimental Workflow: Synthesis of a Bicyclo[3.1.0]hexane-based mGluR2/3 Antagonist
The synthesis of these antagonists typically starts from a bicyclo[3.1.0]hexane ketone, which is then elaborated to introduce the necessary amino acid functionalities.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Methanocarba ring as a ribose modification in ligands of G protein-coupled purine and pyrimidine receptors: synthetic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in vitro pharmacology, and structure-activity relationships of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as mGluR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic Comparison of 6-(Bromomethyl)bicyclo[3.1.0]hexane and Its Precursors: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of synthetic intermediates is crucial for reaction monitoring, quality control, and structural confirmation. This guide provides a comparative analysis of the spectroscopic data for 6-(Bromomethyl)bicyclo[3.1.0]hexane and its key precursors: bicyclo[3.1.0]hexane-6-carboxylic acid, methyl bicyclo[3.1.0]hexane-6-carboxylate, and bicyclo[3.1.0]hexan-6-ylmethanol.
This document summarizes available and predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for each compound, outlines the experimental protocols for their synthesis and characterization, and presents a clear logical relationship for the synthetic pathway.
Synthetic Pathway
The synthesis of this compound can be achieved through a four-step sequence starting from bicyclo[3.1.0]hexane-6-carboxylic acid. The pathway involves esterification of the carboxylic acid, followed by reduction of the ester to the corresponding alcohol, and subsequent bromination to yield the final product.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported Chemical Shifts, δ [ppm])
| Compound | Bicyclo[3.1.0]hexane-6-carboxylic Acid | Methyl bicyclo[3.1.0]hexane-6-carboxylate | Bicyclo[3.1.0]hexan-6-ylmethanol | This compound |
| Protons on Bicyclic Core | 0.5-2.5 (m) | 0.6-2.6 (m) | 0.4-2.4 (m) | 0.5-2.7 (m) |
| -COOH | 10.0-12.0 (s, br) | - | - | - |
| -COOCH₃ | - | ~3.65 (s) | - | - |
| -CH₂OH | - | - | ~3.5 (d) | - |
| -OH | - | - | Variable (s, br) | - |
| -CH₂Br | - | - | - | ~3.4 (d) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted Chemical Shifts, δ [ppm]) *
| Compound | Bicyclo[3.1.0]hexane-6-carboxylic Acid | Methyl bicyclo[3.1.0]hexane-6-carboxylate | Bicyclo[3.1.0]hexan-6-ylmethanol | This compound |
| Carbons on Bicyclic Core | 15-35 | 15-35 | 15-35 | 15-35 |
| Bridgehead Carbons (C1, C5) | ~25-30 | ~25-30 | ~25-30 | ~25-30 |
| Cyclopropane Carbon (C6) | ~20-25 | ~20-25 | ~20-25 | ~20-25 |
| -COOH | ~180 | - | - | - |
| -COOCH₃ | - | ~175 | - | - |
| -OCH₃ | - | ~52 | - | - |
| -CH₂OH | - | - | ~65 | - |
| -CH₂Br | - | - | - | ~35 |
Table 3: IR Spectroscopic Data (Key Absorptions, cm⁻¹)
| Compound | Bicyclo[3.1.0]hexane-6-carboxylic Acid | Methyl bicyclo[3.1.0]hexane-6-carboxylate | Bicyclo[3.1.0]hexan-6-ylmethanol | This compound |
| O-H stretch (acid) | 2500-3300 (broad) | - | - | - |
| C=O stretch (acid) | ~1700 | - | - | - |
| C=O stretch (ester) | - | ~1730 | - | - |
| O-H stretch (alcohol) | - | - | 3200-3600 (broad) | - |
| C-O stretch (alcohol/ester) | - | ~1170 | ~1030 | - |
| C-H stretch (alkane) | 2850-2950 | 2850-2950 | 2850-2950 | 2850-2950 |
| C-Br stretch | - | - | - | 500-600 |
Table 4: Mass Spectrometry Data (Molecular Ion [M]⁺)
| Compound | Bicyclo[3.1.0]hexane-6-carboxylic Acid | Methyl bicyclo[3.1.0]hexane-6-carboxylate | Bicyclo[3.1.0]hexan-6-ylmethanol | This compound |
| Molecular Formula | C₇H₁₀O₂ | C₈H₁₂O₂ | C₇H₁₂O | C₇H₁₁Br |
| Molecular Weight | 126.15 g/mol | 140.18 g/mol | 112.17 g/mol | 175.07 g/mol |
| [M]⁺ (m/z) | 126 | 140 | 112 | 174/176 (due to Br isotopes) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and its precursors. Researchers should consult specific literature for detailed reaction conditions and purification procedures.
Synthesis of Methyl bicyclo[3.1.0]hexane-6-carboxylate
Reaction: Bicyclo[3.1.0]hexane-6-carboxylic acid is esterified using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
Procedure:
-
Dissolve bicyclo[3.1.0]hexane-6-carboxylic acid in an excess of methanol.
-
Add a few drops of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the product by distillation or column chromatography.
Synthesis of Bicyclo[3.1.0]hexan-6-ylmethanol
Reaction: Methyl bicyclo[3.1.0]hexane-6-carboxylate is reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and slowly add a solution of methyl bicyclo[3.1.0]hexane-6-carboxylate in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with the organic solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alcohol.
-
Purify the product by distillation or column chromatography.
Synthesis of this compound
Reaction: Bicyclo[3.1.0]hexan-6-ylmethanol is converted to the corresponding bromide using a brominating agent such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
Procedure (using PBr₃):
-
In a flask cooled in an ice bath, dissolve bicyclo[3.1.0]hexan-6-ylmethanol in an anhydrous aprotic solvent (e.g., diethyl ether).
-
Slowly add phosphorus tribromide to the solution with stirring.
-
After the addition is complete, allow the reaction to proceed at room temperature for several hours.
-
Pour the reaction mixture onto ice and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the synthesized compounds.
Caption: General workflow for spectroscopic analysis.
evaluation of the therapeutic potential of 6-(Bromomethyl)bicyclo[3.1.0]hexane-based compounds
For Immediate Release
Researchers, scientists, and drug development professionals are increasingly turning their attention to the bicyclo[3.1.0]hexane scaffold as a rigid and versatile platform for designing novel therapeutics. This guide provides a comparative evaluation of the therapeutic potential of bicyclo[3.1.0]hexane-based compounds, focusing on their activity as metabotropic glutamate 2/3 (mGlu2/3) receptor antagonists and adenosine A3 receptor (A3AR) ligands. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive resource for advancing drug discovery efforts in this area.
Targeting Depression: Bicyclo[3.1.0]hexane-Based mGlu2/3 Receptor Antagonists
A promising avenue for the application of bicyclo[3.1.0]hexane derivatives is in the treatment of major depressive disorder. Negative modulators of mGlu2/3 receptors have demonstrated antidepressant-like activity in preclinical models. The mechanism of action involves the facilitation of presynaptic glutamate release, thereby enhancing synaptic neurotransmission.
Comparative Activity of mGlu2/3 Receptor Antagonists
A series of conformationally constrained 3,4-disubstituted bicyclo[3.1.0]hexane glutamic acid analogs have been synthesized and evaluated for their antagonist potency at human mGlu2 and mGlu3 receptors.[1] The data for a lead compound and its analogs are summarized below.
| Compound ID | Substitution Pattern | hmGlu2 IC50 (nM) | hmGlu3 IC50 (nM) | In Vivo Efficacy (Mouse Forced Swim Test) |
| 18 | 3,4-disubstituted | 46 ± 14.2 | 46.1 ± 36.2 | Minimal Effective Dose (MED) = 1 mg/kg (i.p.) |
| Analog A | C3β-methyl | Antagonist | Antagonist | Data not available |
| Analog B | C4β-methyl | Agonist | Agonist | Not applicable |
| Analog C | C4α-methyl | Agonist | Antagonist | Data not available |
Data sourced from Dressman et al. (2016) and Monn et al. (2005).[1][2]
Experimental Protocols
mGlu2/3 Receptor Binding Assay:
The potency of compounds to inhibit the binding of a radiolabeled antagonist, such as [³H]-LY341495, to cell membranes expressing human mGlu2 or mGlu3 receptors is determined.
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing either hmGlu2 or hmGlu3 receptors are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in an appropriate assay buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by nonlinear regression analysis of the competition binding curves.
Mouse Forced Swim Test:
This behavioral test is used to evaluate the antidepressant efficacy of new compounds.[3][4][5][6]
-
Apparatus: Mice are placed in a transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (24-30°C) to a level of 15 cm.
-
Procedure: Naive mice are individually placed in the tank for a 6-minute session. The duration of immobility during the last 4 minutes of the test is recorded.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses prior to the test.
-
Data Analysis: A significant decrease in the duration of immobility compared to vehicle-treated controls is indicative of an antidepressant-like effect.
Signaling Pathway and Experimental Workflow
Caption: Antagonism of presynaptic mGlu2/3 receptors by bicyclo[3.1.0]hexane compounds.
Caption: Workflow for the mouse forced swim test.
Targeting Inflammation and Cancer: Bicyclo[3.1.0]hexane-Based Adenosine A3 Receptor Ligands
The adenosine A3 receptor (A3AR) is a G protein-coupled receptor that is overexpressed in inflammatory and cancer cells, making it a promising therapeutic target.[4][5][7][8] Bicyclo[3.1.0]hexane-based nucleosides, also known as (N)-methanocarba nucleosides, have been shown to be potent and selective A3AR ligands.
Comparative Activity of A3AR Ligands
A series of (N)-methanocarba nucleosides with modifications at the 1-, 2-, 6-, and 5'-positions have been synthesized and evaluated for their affinity at all P1 receptor subtypes.[4][5][7]
| Compound ID | 2-Position Substituent | 6-Position Substituent | hA3AR Ki (μM) | Selectivity vs. hA1AR | Selectivity vs. hA2AAR |
| 30 | -SMe | -N(CH₂Ph)₂ | 0.38 | >26 | >26 |
| 15 | -H | -NHCH₂(p-OMePh) | 0.50 | >20 | >20 |
| 36 | -NH₂ | -NH₂ | 0.96 | 6.25 | 2.08 |
| MRS5679 | -C≡C-Ph-Ph | -NHCH₂ (3-Cl-Ph) | 0.0031 | >3225 | >3225 |
Data sourced from Müller et al. (2022) and Tosh et al. (2012).[4][5][7][9]
Experimental Protocols
Adenosine A3 Receptor Radioligand Binding Assay:
This assay determines the binding affinity of test compounds to the A3AR.
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human A3AR.
-
Assay Conditions: Membranes are incubated with a specific A3AR radioligand (e.g., [³H]PSB-11 or [¹²⁵I]MRS5127) and various concentrations of the competitor compound in an assay buffer.[10][11]
-
Incubation and Filtration: The reaction is incubated to reach equilibrium, followed by rapid filtration to separate bound and free radioligand.
-
Quantification: Radioactivity on the filters is measured.
-
Data Analysis: Ki values are determined from the IC50 values obtained from the competition curves using the Cheng-Prusoff equation.
Signaling Pathway
Caption: A3AR activation by bicyclo[3.1.0]hexane agonists leading to downstream effects.
Conclusion
The bicyclo[3.1.0]hexane scaffold provides a rigid framework that allows for the development of potent and selective ligands for various therapeutic targets. The examples of mGlu2/3 receptor antagonists and adenosine A3 receptor ligands highlight the potential of this chemical motif in addressing complex diseases such as depression, inflammation, and cancer. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and exploit the therapeutic potential of bicyclo[3.1.0]hexane-based compounds.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Document: Methyl substitution of 2-aminobicyclo[3.1.0]hexane 2,6-dicarboxylate (LY354740) determines functional activity at metabotropic glutamate re... - ChEMBL [ebi.ac.uk]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. criver.com [criver.com]
- 7. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological characterization of [(125)I]MRS5127, a high affinity, selective agonist radioligand for the A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Computational Modeling of 6-(Bromomethyl)bicyclo[3.1.0]hexane Reactivity
For researchers, scientists, and drug development professionals, understanding the reactivity of complex bicyclic systems such as 6-(Bromomethyl)bicyclo[3.1.0]hexane is crucial for designing novel therapeutics and synthetic pathways. Computational modeling offers a powerful lens to predict and analyze the intricate reaction mechanisms, particularly the solvolysis of this strained ring system. This guide provides a comparative framework for employing various computational models and outlines the necessary experimental protocols to validate the theoretical findings.
The reactivity of this compound is anticipated to be dominated by the solvolysis of the bromomethyl group, a reaction known to be accelerated by the participation of the adjacent cyclopropyl ring. This process likely proceeds through a non-classical carbocation intermediate, the bicyclo[3.1.0]hex-6-ylmethyl cation, which can undergo rearrangements to yield a variety of products. The distribution of these products is highly sensitive to the reaction conditions and the inherent stability of the potential cationic intermediates.
Comparative Analysis of Computational Models
A thorough computational investigation of the reactivity of this compound would involve the use of several theoretical models to ensure the reliability of the predictions. The choice of method and basis set is critical for accurately describing the potential energy surface of the reaction.
| Computational Model | Key Strengths & Weaknesses | Typical Application |
| Density Functional Theory (DFT) | ||
| B3LYP/6-31G(d) | Strengths: Good balance of accuracy and computational cost for geometry optimizations and frequency calculations. Widely used and well-benchmarked. Weaknesses: May not be accurate enough for single-point energy calculations of transition states. | Initial geometry optimizations of reactants, products, intermediates, and transition states. |
| M06-2X/6-311+G(d,p) | Strengths: Performs well for main-group thermochemistry, kinetics, and non-covalent interactions. Often provides more accurate barrier heights than B3LYP. Weaknesses: More computationally expensive than B3LYP. | Refined single-point energy calculations on B3LYP optimized geometries to obtain more accurate reaction and activation energies. |
| ωB97X-D/def2-TZVP | Strengths: Includes empirical dispersion corrections, making it suitable for systems where non-covalent interactions are important. Provides good accuracy for a broad range of applications. Weaknesses: Higher computational cost. | High-accuracy single-point energy calculations and for systems where dispersion forces may influence transition state stability. |
| Ab Initio Methods | ||
| MP2/aug-cc-pVTZ | Strengths: Second-order Møller-Plesset perturbation theory includes electron correlation, providing higher accuracy than DFT for some systems. Weaknesses: Significantly more computationally demanding than DFT, limiting its use to smaller systems or single-point calculations. | High-level single-point energy calculations to benchmark DFT results. |
| Solvent Models | ||
| PCM (Polarizable Continuum Model) | Strengths: Implicitly models the bulk solvent effects by creating a cavity in a dielectric continuum. Computationally efficient. Weaknesses: Does not account for specific solvent-solute interactions like hydrogen bonding. | To model the influence of different solvents (e.g., ethanol, acetic acid) on the reaction pathway. |
| SMD (Solvation Model based on Density) | Strengths: A universal solvation model that often provides more accurate solvation free energies than PCM. Weaknesses: Slightly more computationally intensive than PCM. | For more accurate prediction of solvation effects, especially when comparing different solvents. |
Experimental Protocols
To validate the computational predictions, detailed experimental studies are essential. The following protocols outline the key experiments for investigating the solvolysis of this compound.
Synthesis of this compound
A common route to this compound involves the Simmons-Smith cyclopropanation of a suitable cyclopentene precursor followed by functional group manipulation to introduce the bromomethyl group.
Protocol:
-
Starting Material: Commercially available cyclopent-1-enecarboxylic acid.
-
Reduction: The carboxylic acid is reduced to the corresponding alcohol, (cyclopent-1-en-1-yl)methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in dry diethyl ether at 0 °C to room temperature.
-
Cyclopropanation: The allylic alcohol is then subjected to a Simmons-Smith reaction using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) in dichloromethane to form the bicyclo[3.1.0]hexan-6-ylmethanol.
-
Bromination: The resulting alcohol is converted to the target bromide, this compound, using a brominating agent such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
-
Purification: The final product is purified by column chromatography on silica gel.
Solvolysis Kinetics and Product Analysis
The solvolysis rates and product distributions provide crucial data for comparison with computational models.
Protocol:
-
Reaction Setup: A solution of this compound in the desired solvent (e.g., 80% ethanol/20% water, or acetic acid) is prepared in a constant temperature bath. A non-reactive buffer, such as 2,6-lutidine, is added to neutralize the HBr produced during the reaction.
-
Kinetic Measurements: Aliquots of the reaction mixture are withdrawn at regular time intervals. The concentration of the starting material or the formation of HBr can be monitored by techniques such as gas chromatography (GC) or by titration of the generated acid. The rate constants are then determined by plotting the appropriate kinetic data.
-
Product Identification: After the reaction is complete, the mixture is worked up by extraction. The organic layer is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products. The product distribution is quantified by the relative peak areas in the GC chromatogram.
-
Product Isolation and Characterization: For unambiguous identification, the major products are isolated using preparative gas chromatography or column chromatography. Their structures are then fully characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.
Visualizing Reaction Pathways and Computational Workflow
Graphical representations are invaluable for understanding the complex relationships in chemical reactions and computational methodologies.
Caption: A plausible reaction pathway for the solvolysis of this compound.
Caption: A logical workflow for the computational study of reaction mechanisms.
By combining rigorous computational modeling with meticulous experimental validation, researchers can gain a deep and predictive understanding of the reactivity of this compound. This knowledge is instrumental in the rational design of new molecules with desired chemical and biological properties.
Safety Operating Guide
Proper Disposal of 6-(Bromomethyl)bicyclo[3.1.0]hexane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of 6-(Bromomethyl)bicyclo[3.1.0]hexane, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound is a combustible liquid and may be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing respiratory tract, eye, and skin irritation.[1] Always handle this chemical within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
Hazard Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | Details |
| Physical Hazards | Combustible Liquid[1] |
| Health Hazards | May be harmful if inhaled, swallowed, or absorbed through the skin. Causes eye, skin, and respiratory tract irritation.[1] |
| Environmental Hazards | Do not let product enter drains.[1] |
| NFPA 704 Diamond | Health: 0, Flammability: 2, Instability: 0[1] |
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of this compound in a laboratory setting.
1. Waste Collection:
- All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, paper towels), must be collected in a designated "Halogenated Organic Waste" container.[2]
- The container must be made of a compatible material (e.g., glass or high-density polyethylene) and be clearly labeled with its contents.
- Do not mix with other waste streams, particularly non-halogenated organic waste.
2. Neutralization of Residual Reactivity (Optional, for trace amounts):
- For cleaning glassware with trace amounts of the compound, a neutralization step can be performed.
- Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone).
- Collect the rinse solvent in the designated "Halogenated Organic Waste" container.
- For any residual bromine character, a rinse with a saturated aqueous solution of sodium thiosulfate can be used to neutralize it.[3][4] This rinse should also be disposed of in the halogenated waste container.
3. Storage Pending Disposal:
- Keep the "Halogenated Organic Waste" container tightly closed and store it in a cool, dry, and well-ventilated area, away from sources of ignition.[1]
- The storage area should be a designated satellite accumulation area for hazardous waste.
4. Final Disposal:
- The ultimate disposal of this compound should be conducted by a licensed professional waste disposal service.[1]
- The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the combustion byproducts.[1]
- Never dispose of this chemical down the drain.[1][2]
Spill and Emergency Procedures
In the event of a spill, follow these steps immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or spill pads.
-
Collect: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and plenty of water.[1] Collect the cleaning materials for disposal as hazardous waste.
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-(Bromomethyl)bicyclo[3.1.0]hexane
Essential Safety and Handling Guide for 6-(Bromomethyl)bicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on available safety data.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side-shields or a face shield. All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.[2] Gloves must be inspected before use and disposed of properly after handling.[1] - Protective Clothing: A complete suit protecting against chemicals or a lab coat should be worn.[1] |
| Respiratory Protection | - For Nuisance Exposures: Use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1] - For Higher Level Protection: Use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] Respirators and their components must be tested and approved under government standards like NIOSH (US) or CEN (EU).[1][3] |
Operational and Disposal Plan
This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.
I. Pre-Handling Preparations
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Engineering Controls: All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
PPE Inspection: Inspect all PPE for signs of damage or degradation before use. Ensure all equipment is clean and fits correctly.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
II. Handling Protocol
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Chemical Handling:
-
Spill Management:
III. Post-Handling Procedures
-
Decontamination:
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of immediately.[1]
IV. Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Waste Disposal:
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
